Monorden E
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H21ClO5 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
(6Z)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,12-dione |
InChI |
InChI=1S/C18H21ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5,10-11,21-22H,2,4,6-9H2,1H3/b5-3- |
InChI 键 |
MAIXLHSZNVDUIV-HYXAFXHYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Monorden E from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, isolation, and characterization of Monorden E, a potent Hsp90 inhibitor, from endophytic fungal sources. It is designed to offer detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in the field of natural product discovery and drug development.
Introduction: The Promise of Endophytic Fungi
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] These fungi have co-evolved with their host plants, often producing compounds that provide protective benefits, such as resistance against pathogens and pests.[1] This unique ecological niche drives the production of a diverse array of chemical structures with significant pharmacological potential.
Among these compounds is this compound, also known as Radicicol. This macrocyclic lactone is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90).[2][3][4] Hsp90 is a crucial molecular chaperone responsible for the proper folding, stability, and activation of numerous client proteins involved in cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound disrupts these fundamental cellular processes, leading to its observed potent antifungal and antitumor activities. This guide details the scientific journey from the fungal endophyte to the pure, biologically active compound.
Discovery and Screening of this compound-Producing Endophytes
The discovery of this compound from endophytic fungi often begins with large-scale screening programs. In one such study, researchers screened various endophytic fungi for antifungal activity against the plant pathogen Sclerotinia homoeocarpa. This effort led to the identification of Humicola sp. JS-0112 as a promising candidate. Subsequent bioassay-guided fractionation of the fungal culture extracts identified the active compound as this compound.
Similarly, chemical investigations into Colletotrichum graminicola, a systemic vascular pathogen of maize, revealed this compound as a major metabolite. It is hypothesized that the fungus produces this compound to disrupt the host plant's defenses by inhibiting plant Hsp90 and to prevent other fungi from colonizing necrotic tissues.
Experimental Protocols
This section provides detailed methodologies for the isolation of endophytic fungi and the subsequent production and purification of this compound.
The initial and most critical step is the successful isolation of pure endophytic fungal cultures from plant tissues, ensuring the elimination of surface-dwelling epiphytic microbes.
Protocol 3.1.1: Surface Sterilization and Fungal Isolation
-
Plant Material Collection : Collect fresh, healthy-looking plant tissues (leaves, stems, or roots) from the desired plant. Process the samples within 24 hours or store them at 4°C in sterile bags.
-
Washing : Thoroughly wash the plant material under running tap water to remove soil and debris.
-
Initial Disinfection : Immerse the tissues in 75% ethanol (B145695) for 30-60 seconds. The duration depends on the tissue type; stems and roots typically require longer exposure than leaves.
-
Secondary Disinfection : Transfer the tissues to a sodium hypochlorite (B82951) solution (1-4% available chlorine) for 3-5 minutes.
-
Rinsing : Rinse the sterilized tissues three to five times with sterile distilled water to remove any residual sterilizing agents.
-
Plating : Aseptically cut the sterilized plant tissues into small segments (approx. 5x5 mm). Place these segments onto a suitable culture medium such as Potato Dextrose Agar (B569324) (PDA) amended with an antibiotic (e.g., streptomycin) to suppress bacterial growth.
-
Incubation : Incubate the plates at 25-28°C in the dark. Monitor daily for fungal hyphae growing out from the plant segments.
-
Purification : Once fungal growth is observed, transfer the hyphal tips to fresh PDA plates to obtain pure cultures.
-
Sterility Check : To confirm the effectiveness of the surface sterilization, press the final rinsed plant segments onto a PDA plate. No microbial growth should occur, confirming that the isolated fungi are true endophytes.
Once a producing strain is identified and purified, its cultivation conditions are optimized for maximum metabolite yield.
Protocol 3.2.1: Liquid and Solid-State Fermentation
-
Inoculum Preparation : Grow the selected fungal strain (e.g., Humicola sp.) on PDA plates for 7-10 days.
-
Liquid Fermentation :
-
Aseptically transfer several agar plugs of the mycelium into flasks containing a liquid nutrient medium, such as Potato Dextrose Broth (PDB).
-
Incubate the flasks at a temperature between 24°C and 30°C for 7 to 15 days on a rotary shaker. Aeration is crucial for the growth of many fungal species and metabolite production.
-
-
Solid-State Fermentation :
-
Alternatively, inoculate a solid substrate like steam-sterilized maize stalks or rice.
-
Maintain appropriate moisture content and incubate at a controlled temperature for several weeks. Solid-state fermentation can sometimes induce the production of metabolites not seen in liquid culture.
-
The final stage involves extracting the crude metabolites and purifying this compound.
Protocol 3.3.1: Solvent Extraction and Chromatographic Purification
-
Harvesting : After the incubation period, separate the fungal mycelium from the liquid broth by filtration.
-
Extraction :
-
Broth : Extract the filtered broth multiple times with an organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride.
-
Mycelium : Dry and grind the mycelium, then extract it with a suitable solvent.
-
-
Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Purification (Column Chromatography) :
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto silica (B1680970) gel.
-
Apply the sample to a silica gel column and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
-
Bioassay-Guided Fractionation : Test the collected fractions for the desired biological activity (e.g., antifungal activity). Select the most active fractions for further purification.
-
Final Purification (HPLC) :
-
Subject the active fractions to Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Elute with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to isolate the pure compound.
-
-
Identification : Confirm the identity and purity of the isolated compound as this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The biological activity of this compound isolated from endophytic fungi has been rigorously quantified. The following tables summarize its efficacy.
Table 1: In Vitro Antifungal Activity of this compound
| Target Pathogen | Pathogen Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryphonectria parasitica | Fungus (Tree Pathogen) | 1.56 |
| Taphrina wiesneri | Fungus (Tree Pathogen) | 1.56 |
| Valsa kunzei | Fungus (Tree Pathogen) | 1.56 |
| Phytophthora cambivora | Oomycete | < 2.5 |
| Phytophthora cactorum | Oomycete | < 2.5 |
| Phytophthora cinnamomi | Oomycete | < 2.5 |
| Pythium graminicola | Oomycete | < 2.5 |
| Pythium ultimum | Oomycete | < 2.5 |
| Fusarium graminearum | Fungus | > 100 |
| Colletotrichum coccodes | Fungus | > 100 |
Data sourced from studies on this compound isolated from Humicola sp. JS-0112. The compound shows strong activity against tree pathogens and oomycetes but is less effective against Fusarium species.
Table 2: In Planta Disease Control Efficacy of this compound
| Disease | Pathogen | Host Plant | IC₅₀ (µg/mL) |
| Cucumber Damping-Off | Pythium ultimum | Cucumber | 18.44 |
IC₅₀ is the concentration that controls 50% of the disease severity. For comparison, the commercial fungicide chlorothalonil (B1668833) had an IC₅₀ of 40.01 µg/mL against the same disease, indicating this compound has stronger efficacy in this model.
Table 3: Production Yield of this compound by Humicola fuscoatra WC5157
| Culture Condition | Medium | Average Yield (µg) |
| Ground Control | T8 Agar | 8.9 ± 1.1 |
| Space Flight | T8 Agar | 11.6 ± 3.5 |
| Ground Control | PG Agar | 8.2 ± 2.2 |
| Space Flight | PG Agar | 23.8 ± 3.3 |
This data from a study on the effects of space flight shows a significant increase in this compound production under microgravity conditions, particularly on PG medium.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Mechanism of action: this compound inhibition of the Hsp90 chaperone cycle.
Caption: Logical relationship between endophytic fungi, this compound, and its effects.
References
- 1. Endophytic Fungi from the Four Staple Crops and Their Secondary Metabolites [mdpi.com]
- 2. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 3. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Radicicol (Monorden): A Technical Guide to its Mechanism of Action on Hsp90
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Radicicol (B1680498), a macrocyclic antifungal antibiotic, is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and oncogenesis. This document provides a comprehensive technical overview of the mechanism by which radicicol exerts its inhibitory effects on Hsp90. It details the molecular interactions, thermodynamic parameters of binding, and the consequential downstream effects on client protein stability and cellular signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to Radicicol and Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. It facilitates the proper folding, maturation, and stability of a diverse array of substrate proteins, many of which are key mediators of oncogenic signaling pathways. These "client proteins" include receptor tyrosine kinases (e.g., ErbB2), serine/threonine kinases (e.g., Raf-1), and transcription factors (e.g., glucocorticoid receptor). The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, which drives a dynamic conformational cycle.
Radicicol (also known as Monorden) is a natural product that has been identified as a potent inhibitor of Hsp90.[1][2] Unlike the ansamycin (B12435341) class of Hsp90 inhibitors (e.g., geldanamycin), radicicol is a macrocyclic lactone.[2] Its ability to bind to Hsp90 with high affinity and inhibit its function has made it a valuable tool for studying Hsp90 biology and a lead compound for the development of novel anti-cancer therapeutics.
Mechanism of Action: Binding and Inhibition of Hsp90
Radicicol exerts its inhibitory effect on Hsp90 through a direct binding interaction with the N-terminal domain (NTD) of the chaperone, the same region that houses the ATP-binding pocket.[3] This competitive inhibition of ATP binding is the cornerstone of its mechanism of action.
Binding to the N-Terminal ATP Pocket
X-ray crystallography studies have revealed that radicicol occupies the ATP-binding site of Hsp90, mimicking the binding of the adenine (B156593) nucleotide.[3] The resorcinol (B1680541) ring of radicicol is a key pharmacophore that establishes critical hydrogen bond interactions with conserved residues within the pocket, a feature shared with ATP.[4]
Inhibition of ATPase Activity
By competitively binding to the ATP pocket, radicicol potently inhibits the intrinsic ATPase activity of Hsp90.[3] This enzymatic activity is essential for the chaperone's conformational cycle, which involves the transient dimerization of the N-terminal domains and the subsequent hydrolysis of ATP to ADP. This cycle is critical for the proper folding and release of client proteins. Inhibition of ATP hydrolysis locks Hsp90 in a non-functional state, preventing the maturation of its client proteins.
Quantitative Analysis of Radicicol-Hsp90 Interaction
The interaction between radicicol and Hsp90 has been quantified using various biophysical techniques, providing valuable data on its binding affinity and inhibitory potency.
Binding Affinity (Kd)
Isothermal titration calorimetry (ITC) has been employed to determine the dissociation constant (Kd) of radicicol for different Hsp90 isoforms, demonstrating its high-affinity binding in the nanomolar range.
| Hsp90 Isoform | Dissociation Constant (Kd) | Technique | Reference |
| Human Hsp90α | 0.04 nM | ITC | [5] |
| Human Hsp90β | 0.15 nM | ITC | [5] |
| Human Hsp90β | 9.6 nM | Fluorescence Polarization | [6] |
| Yeast Hsc82 | 0.25 nM | ITC | [5] |
Inhibitory Concentration (IC50)
The potency of radicicol in inhibiting the ATPase activity of Hsp90 is typically measured by its half-maximal inhibitory concentration (IC50).
| Hsp90 Source | IC50 | Assay Method | Reference |
| General Hsp90 | < 1 µM | Not specified | [1] |
| Trap1 (pH 6.02-9.27) | pH-dependent | Not specified | [7] |
Downstream Consequences of Hsp90 Inhibition
The inhibition of Hsp90 by radicicol triggers a cascade of downstream cellular events, primarily centered around the destabilization and subsequent degradation of Hsp90 client proteins.
Client Protein Degradation
Unable to be properly folded and stabilized by the inhibited Hsp90, client proteins become targeted for degradation via the ubiquitin-proteasome pathway. This leads to the depletion of key signaling molecules that are often overexpressed or mutated in cancer cells.
Workflow for Monitoring Client Protein Degradation:
Experimental workflow for analyzing Hsp90 client protein degradation.
Impact on Signaling Pathways
The degradation of specific Hsp90 client proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival.
Radicicol treatment leads to the degradation of the serine/threonine kinase Raf-1, a key component of the MAPK/ERK signaling cascade.[8] This disruption inhibits downstream signaling, which is often hyperactivated in cancers with RAS or RAF mutations.
Radicicol-induced disruption of the Raf-1/MEK/ERK signaling pathway.
The receptor tyrosine kinase ErbB2 (HER2), which is overexpressed in a significant subset of breast cancers, is a prominent Hsp90 client protein. Radicicol induces the ubiquitination and subsequent proteasomal degradation of ErbB2, thereby inhibiting downstream pro-survival and proliferative signaling.[8][9]
Radicicol-induced degradation of ErbB2 and inhibition of downstream signaling.
The glucocorticoid receptor is a steroid hormone receptor that relies on Hsp90 for its proper conformation and ability to bind its ligand. Radicicol disrupts the Hsp90-GR interaction, leading to the destabilization of the receptor and a subsequent reduction in glucocorticoid-mediated gene transcription.[10]
Inhibition of glucocorticoid receptor signaling by radicicol.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of radicicol on Hsp90.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of compounds like radicicol. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403).
-
Reagents and Materials:
-
Purified Hsp90 protein
-
ATP solution
-
Assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2, pH 7.4)
-
Radicicol stock solution (in DMSO)
-
Malachite green reagent (for phosphate detection)
-
384-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp90 in the assay buffer.
-
Add varying concentrations of radicicol or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each radicicol concentration and determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (radicicol) to a macromolecule (Hsp90), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Instrumentation and Sample Preparation:
-
Isothermal titration calorimeter
-
Purified Hsp90 solution in a suitable buffer (e.g., phosphate-buffered saline)
-
Radicicol solution in the same buffer, with a matched concentration of DMSO
-
Ensure both protein and ligand solutions are degassed before use.
-
-
Procedure:
-
Load the Hsp90 solution into the sample cell of the calorimeter.
-
Load the radicicol solution into the injection syringe.
-
Perform a series of small, sequential injections of the radicicol solution into the Hsp90 solution while monitoring the heat evolved or absorbed.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n).
-
X-ray Crystallography of Hsp90-Radicicol Complex
This technique provides a high-resolution, three-dimensional structure of the Hsp90-radicicol complex, revealing the precise molecular interactions at the binding site.
-
Protein Expression, Purification, and Crystallization:
-
Express the N-terminal domain of Hsp90 in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
Incubate the purified Hsp90 N-terminal domain with an excess of radicicol.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) with various precipitants and buffer conditions to obtain diffraction-quality crystals of the complex.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known Hsp90 structure as a search model.
-
Refine the model against the experimental data to obtain the final, high-resolution structure of the Hsp90-radicicol complex.
-
Western Blot Analysis of Client Protein Degradation
This immunoassay is used to detect and quantify the levels of specific Hsp90 client proteins in cells following treatment with radicicol.
-
Cell Culture, Treatment, and Lysis:
-
Culture the desired cancer cell line to an appropriate confluency.
-
Treat the cells with various concentrations of radicicol or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Raf-1, anti-ErbB2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in client protein levels.
-
Conclusion
Radicicol is a powerful and specific inhibitor of Hsp90 that acts by competitively binding to the N-terminal ATP pocket, thereby inhibiting the chaperone's essential ATPase activity. This leads to the destabilization and proteasomal degradation of a wide range of oncogenic client proteins, resulting in the disruption of key cancer-promoting signaling pathways. The detailed understanding of its mechanism of action, supported by quantitative binding data and well-established experimental protocols, solidifies the importance of radicicol as a critical research tool and a foundational molecule in the ongoing development of Hsp90-targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Hsp90 N-Terminal Dynamics: Structural and Molecular Insights into the Therapeutic Activities of Anticancer Inhibitors Radicicol (RD) and Radicicol Derivative (NVP-YUA922) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ErbB2 degradation mediated by the co-chaperone protein CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of the glucocorticoid receptor by radicicol and benzoquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Monorden in Humicola sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monorden, also known as radicicol (B1680498), is a fungal polyketide natural product belonging to the resorcylic acid lactone (RAL) family. It has garnered significant attention for its potent inhibitory activity against Heat Shock Protein 90 (Hsp90), a crucial chaperone protein involved in the folding and stability of numerous client proteins, many of which are implicated in cancer. The endophytic fungus Humicola sp. has been identified as a producer of monorden, showing promise for its potential applications in medicine and agriculture.[1][2][3] This technical guide provides an in-depth overview of the putative biosynthetic pathway of monorden in Humicola sp., drawing upon the well-characterized pathways in other radicicol-producing fungi such as Pochonia chlamydosporia and Chaetomium chiversii. This document outlines the key enzymatic steps, the genetic organization of the biosynthetic gene cluster, and detailed experimental protocols for the elucidation and characterization of this pathway.
Introduction
Monorden is a 14-membered macrolide distinguished by a β-resorcylic acid core. Its biosynthesis is a complex process orchestrated by a series of dedicated enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). While the specific BGC for monorden in Humicola sp. has not yet been fully sequenced and characterized, extensive research on the biosynthesis of radicicol in other fungal species provides a robust model for the pathway in Humicola. The core of this pathway involves the collaborative action of two Type I iterative polyketide synthases (PKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS).
The Putative Biosynthetic Pathway of Monorden in Humicola sp.
The biosynthesis of monorden is proposed to proceed through the following key steps, as illustrated in the pathway diagram below. This pathway is inferred from studies on radicicol biosynthesis in Pochonia chlamydosporia and Chaetomium chiversii.[4][5][6][7]
Polyketide Chain Assembly
The carbon backbone of monorden is assembled from acetate (B1210297) units via the fatty acid synthesis-like mechanism of two PKSs.
-
Step 1: Initiation and Elongation by hrPKS. The biosynthesis is initiated by a highly reducing polyketide synthase (hrPKS) , homologous to Rdc5 in Pochonia chlamydosporia.[4][8] This enzyme iteratively condenses one acetyl-CoA starter unit with several malonyl-CoA extender units to synthesize a reduced polyketide chain. The hrPKS contains ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains.
-
Step 2: Transfer and Further Elongation by nrPKS. The polyketide chain is then transferred to a non-reducing polyketide synthase (nrPKS) , homologous to Rdc1 in Pochonia chlamydosporia.[4][8] The nrPKS is responsible for the further extension of the polyketide chain and the formation of the aromatic resorcylic acid core. This enzyme typically contains a starter unit:ACP transacylase (SAT), KS, AT, product template (PT), and ACP domains.
Cyclization and Off-loading
-
Step 3: Macrolactonization. A C-terminal thioesterase (TE) domain within the nrPKS catalyzes the intramolecular cyclization of the polyketide chain, releasing the initial resorcylic acid lactone intermediate, (R)-monocillin II .[4][8]
Post-PKS Tailoring Modifications
Following the formation of the macrolactone ring, a series of tailoring enzymes modify the scaffold to yield the final product, monorden.
-
Step 4: Chlorination. A flavin-dependent halogenase , homologous to Rdc2, catalyzes the chlorination of the aromatic ring to produce pochonin D .[4][6]
-
Step 5: Epoxidation. A cytochrome P450 monooxygenase introduces an epoxide group into the macrocyclic ring.[5][7]
-
Step 6: Dehydrogenation. A final dehydrogenation step is proposed to form the α,β-unsaturated ketone moiety in the macrocycle, yielding monorden (radicicol) .
Caption: Putative biosynthetic pathway of Monorden in Humicola sp.
Quantitative Data
Quantitative data on monorden biosynthesis, such as enzyme kinetics and production titers, are essential for understanding and optimizing its production. While specific data for Humicola sp. is limited, the following table summarizes relevant quantitative information from studies on radicicol-producing fungi.
| Parameter | Value | Organism/Enzyme | Reference |
| Production Titer | |||
| Monorden (in planta) | Effective disease control at 125-500 µg/mL | Humicola sp. JS-0112 | [3] |
| Enzyme Kinetics (Apparent) | |||
| Rdc1 (nrPKS) | - | Pochonia chlamydosporia | [4] |
| Rdc5 (hrPKS) | - | Pochonia chlamydosporia | [4] |
| In Vitro Antifungal Activity (MIC) | |||
| Monorden vs. Sclerotinia homoeocarpa | < 2.5 µg/mL | Humicola sp. JS-0112 | [3] |
| Monorden vs. Tree pathogens | < 2.5 µg/mL | Humicola sp. JS-0112 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the monorden biosynthetic pathway in Humicola sp..
Identification of the Monorden Biosynthetic Gene Cluster
A common approach to identify the BGC is through degenerate PCR followed by genome walking or by whole-genome sequencing and bioinformatic analysis.
Caption: Workflow for identifying the Monorden BGC.
Protocol: Degenerate PCR for PKS Gene Fragments
-
Genomic DNA Extraction: Extract high-quality genomic DNA from Humicola sp. mycelia using a suitable fungal DNA extraction kit.
-
Primer Design: Design degenerate primers targeting conserved motifs within the ketosynthase (KS) domains of known fungal hrPKS and nrPKS enzymes involved in RAL biosynthesis.
-
PCR Amplification: Perform PCR using the degenerate primers and Humicola sp. genomic DNA as a template. Use a touchdown PCR protocol to enhance specificity.
-
Gel Electrophoresis and Purification: Analyze the PCR products on an agarose (B213101) gel. Excise and purify bands of the expected size.
-
Sequencing and Analysis: Sequence the purified PCR products and perform a BLAST search against public databases to identify homologous PKS genes.
Functional Characterization of Biosynthetic Genes
Gene knockout and heterologous expression are powerful techniques to elucidate the function of individual genes within the BGC.
Protocol: Gene Knockout via Protoplast Transformation
-
Construct Preparation: Create a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Protoplast Formation: Grow Humicola sp. in liquid culture and treat the mycelia with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.
-
Transformation: Mix the protoplasts with the gene replacement cassette and polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.
-
Verification: Screen the resulting transformants by PCR and Southern blot analysis to confirm the targeted gene deletion.
Heterologous Expression and in Vitro Reconstitution
Expressing the PKS enzymes in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae, allows for the characterization of their products.
Protocol: Heterologous Expression in S. cerevisiae
-
Gene Cloning: Clone the full-length cDNAs of the hrPKS and nrPKS genes into yeast expression vectors under the control of a strong inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform a suitable S. cerevisiae strain with the expression plasmids.
-
Protein Expression: Grow the transformed yeast in a suitable medium and induce protein expression.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the yeast culture and analyze them by HPLC-MS to identify the products of the expressed PKS enzymes.[4]
Purification and Characterization of Tailoring Enzymes
The tailoring enzymes can be heterologously expressed, purified, and their activity assayed in vitro.
Protocol: In Vitro Assay for Halogenase Activity
-
Enzyme Expression and Purification: Express the putative halogenase gene in E. coli as a tagged protein (e.g., His-tag) and purify it using affinity chromatography.
-
Assay Mixture: Prepare a reaction mixture containing the purified halogenase, its substrate (e.g., (R)-monocillin II), a chloride source (e.g., NaCl), FAD, and NADPH.
-
Reaction and Analysis: Incubate the reaction mixture and then analyze the products by HPLC-MS to detect the chlorinated product.[4]
Conclusion
The biosynthesis of monorden in Humicola sp. is a fascinating example of fungal secondary metabolism, involving a sophisticated interplay of PKS and tailoring enzymes. While the pathway presented here is putative and largely based on studies in other fungi, it provides a solid framework for future research. The experimental protocols detailed in this guide offer a roadmap for the definitive characterization of the monorden biosynthetic gene cluster in Humicola sp.. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the bioengineering of novel monorden analogs with improved therapeutic properties.
References
- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high-pressure liquid chromatography-tandem mass spectrometry for the analysis of six resorcylic acid lactones in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auctoresonline.org [auctoresonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tracking the best reference genes for RT-qPCR data normalization in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Monorden E: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Potent Hsp90 Inhibitor
Abstract
Monorden, also known as Radicicol, is a natural macrocyclic antifungal antibiotic that has garnered significant attention in the scientific community for its potent inhibition of Heat Shock Protein 90 (Hsp90).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Monorden E, its mechanism of action, and detailed protocols for its isolation, purification, and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Radicicol, Monorden A | [1][3] |
| Appearance | Lemon-yellow needles | [4] |
| Molecular Formula | C18H17ClO6 | |
| Molecular Weight | 364.78 g/mol | |
| CAS Number | 12772-57-5 | |
| Melting Point | 196-197 °C | |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate (B1210297), DMSO. Insoluble in water and hexane (B92381). | |
| Storage | Store at -20°C | |
| IUPAC Name | (1aR,2E,4E,14R,15aR)-8-Chloro-9,11-dihydroxy-14-methyl-1a,14,15,15a-tetrahydro-6H-oxireno[e]benzoxacyclotetradecine-6,12(7H)-dione |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide range of client proteins. Many of these client proteins are key components of cellular signaling pathways that are often dysregulated in cancer and other diseases.
This compound binds to the N-terminal ATP/ADP-binding domain of Hsp90, competitively inhibiting the binding of ATP and thereby disrupting the chaperone's ATPase activity. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
Inhibition of the Ras/MAP Kinase Signaling Pathway
The Ras/MAP kinase pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key components of this pathway, such as Raf-1 kinase, are Hsp90 client proteins. By inhibiting Hsp90, this compound leads to the degradation of Raf-1, thereby disrupting downstream signaling through MEK and ERK, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and proliferation. Akt (also known as Protein Kinase B) is a key client protein of Hsp90. This compound-mediated inhibition of Hsp90 results in the degradation of Akt, leading to the suppression of downstream survival signals and the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Fungal Culture
The following protocol is a representative method for the isolation and purification of this compound from a fungal culture, such as Humicola fuscoatra.
Materials:
-
Fungal strain (e.g., Humicola fuscoatra)
-
Potato Dextrose Broth (PDB)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Preparative and analytical HPLC systems with C18 columns
Procedure:
-
Fungal Culture and Fermentation: Inoculate the fungal strain into PDB medium and incubate at 28°C with shaking at 150 rpm for 14 days.
-
Extraction: After incubation, filter the culture broth to separate the mycelium and the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative HPLC: Pool the fractions containing this compound and further purify using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile and water as the mobile phase.
-
Purity Assessment: Assess the purity of the isolated this compound using an analytical HPLC system. Confirm the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Storage: Store the purified this compound at -20°C.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (final concentrations typically ranging from nanomolar to micromolar). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Hsp90 ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the ATPase activity of Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
This compound
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant Hsp90α (final concentration typically in the nanomolar range), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the reaction by adding ATP (at a concentration close to the Km for Hsp90, typically in the micromolar range).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of inorganic phosphate released using a malachite green-based colorimetric method.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm). Calculate the percentage of Hsp90 ATPase inhibition for each concentration of this compound and determine the IC50 value.
Stability
The stability of this compound is a critical factor for its use in research and development. While specific, comprehensive stability data under various conditions is not extensively published, a forced degradation study can be performed to evaluate its stability profile.
Forced Degradation Study Protocol
A forced degradation study involves subjecting the compound to various stress conditions to identify potential degradation products and establish its intrinsic stability.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours (solid state).
-
Photostability: Exposure to UV and visible light as per ICH guidelines.
Procedure:
-
Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Expose the solutions and solid compound to the respective stress conditions for the specified duration.
-
At various time points, withdraw samples and analyze them using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the amount of this compound remaining and identify any major degradation products.
Representative Stability Data
The following table presents a hypothetical summary of stability data for this compound under forced degradation conditions.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 h | 85 | Degradant A |
| 0.1 M NaOH, 60°C | 24 h | 70 | Degradant B, Degradant C |
| 3% H2O2, RT | 24 h | 92 | Minor unknown peaks |
| 105°C (solid) | 24 h | 98 | No significant degradation |
| Photostability | ICH Q1B | 95 | Minor unknown peaks |
Interpretation: This hypothetical data suggests that this compound is relatively stable under thermal and photolytic stress but is more susceptible to degradation under hydrolytic (especially basic) conditions. The identification and characterization of degradation products would be a critical next step in a full stability assessment.
Conclusion
This compound is a potent and specific inhibitor of Hsp90 with significant potential as a therapeutic agent, particularly in oncology. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed explanation of its mechanism of action with visual representations of the affected signaling pathways, and representative experimental protocols for its study. The information presented herein is intended to facilitate further research and development of this promising natural product.
References
- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Monorden E: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as radicicol, is a potent fungal metabolite belonging to the resorcylic acid lactone class of polyketides. It is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. The ability of Monorden to disrupt the Hsp90 machinery has made it a subject of intense research, particularly in the fields of oncology and mycology. This technical guide provides an in-depth overview of the natural sources of Monorden E, the diverse microorganisms known to produce this compound, and the associated biosynthetic pathways and experimental protocols for its production and isolation.
Natural Sources and Producing Organisms
This compound is exclusively of microbial origin, produced by a variety of filamentous fungi. These fungi are found in diverse ecological niches, from soil and decaying plant matter to endophytic associations with plants. The primary producers of this compound are ascomycetous fungi. A summary of the known producing organisms is provided in Table 1.
| Fungal Species | Common Habitat/Source | References |
| Humicola sp. JS-0112 | Endophyte | [1] |
| Humicola fuscoatra | Mycoparasite | [2] |
| Pochonia chlamydosporia | Nematophagous fungus, soil | [3] |
| Chaetomium chiversii | Endophyte | [4] |
| Monosporium bonorden | Soil | [2] |
| Nectria radicicola (anamorph: Cylindrocarpon radicicola) | Plant pathogen | |
| Penicillium luteo-aurantium | Soil | |
| Colletotrichum graminicola | Plant pathogen | |
| Diheterospora chlamydosporia | Soil |
Quantitative Production of this compound
| Producing Organism | Fermentation Type | Reported Yield | Reference |
| Diheterospora chlamydosporia | Submerged Culture | 45-60 mg/L | |
| Humicola fuscoatra WC5157 | Solid-State Fermentation (T8 agar) | 8.9 +/- 1.1 µ g/plate (ground control) | |
| Humicola fuscoatra WC5157 | Solid-State Fermentation (PG agar) | 8.2 +/- 2.2 µ g/plate (ground control) |
Biosynthesis of this compound (Radicicol)
The biosynthesis of this compound is a complex process involving a dedicated gene cluster that orchestrates the assembly of its polyketide backbone and subsequent chemical modifications. Studies on Chaetomium chiversii and Pochonia chlamydosporia have elucidated the key enzymatic steps. The pathway is initiated by two Type I iterative polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).
The HR-PKS is responsible for synthesizing a reduced pentaketide, which is then transferred to the NR-PKS. The NR-PKS catalyzes four additional rounds of ketide extension to form the nonaketide backbone. Following the PKS-mediated synthesis, a series of tailoring enzymes modify the polyketide intermediate to yield the final this compound molecule. These modifications include chlorination by a flavin-dependent halogenase and epoxidation by a cytochrome P450 monooxygenase.
Caption: Biosynthetic pathway of this compound (Radicicol).
Experimental Protocols
I. Cultivation of Producing Organisms
A. General Solid Media for Fungal Culture Maintenance:
-
Potato Dextrose Agar (B569324) (PDA): A common medium for maintaining fungal cultures.
-
Trypticase Soy Agar (TSA): Another suitable medium for the general growth of this compound producers.
B. Liquid Fermentation for this compound Production (based on Diheterospora chlamydosporia protocol):
-
Inoculum Preparation: Inoculate a suitable liquid nutrient medium (e.g., Potato Dextrose Broth or Trypticase Soy Broth) with a culture of the producing fungus grown on an agar slant.
-
Fermentation Medium: Prepare a liquid nutrient medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) sulfate), and essential mineral salts.
-
Fermentation Conditions:
-
Temperature: 20°C to 35°C (optimally 24°C to 30°C).
-
Duration: 2 to 15 days.
-
Culture Type: Static surface culture or submerged culture with shaking or aeration.
-
-
Monitoring: Monitor the fermentation for fungal growth and pH changes.
Caption: General workflow for fungal fermentation.
II. Extraction and Purification of this compound
A. Solvent Extraction from Culture Broth:
-
Filtration: Separate the fungal mycelium from the fermentation broth by filtration.
-
Extraction of Filtrate: Extract the filtered broth with an immiscible organic solvent such as methylene (B1212753) chloride, ethyl acetate (B1210297), benzene, butyl acetate, or chloroform. Perform the extraction multiple times to ensure complete recovery.
-
Extraction of Mycelium: The mycelium can also be extracted separately. Mix the mycelial biomass with a solvent like acetone (B3395972) or methylene chloride, blend vigorously, and separate the solvent. Repeat this process multiple times.
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
B. Chromatographic Purification:
-
Column Chromatography:
-
Adsorbent: Use silica (B1680970) gel, activated alumina, or magnesium silicate (B1173343) as the stationary phase.
-
Elution: Elute the crude extract with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.
-
Detection: Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., around 260-280 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
-
Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system to obtain white crystals.
Caption: Workflow for this compound extraction and purification.
Conclusion
This compound remains a molecule of significant interest due to its potent and selective inhibition of Hsp90. The diverse range of fungal species capable of its production offers multiple avenues for its biotechnological synthesis. Understanding the biosynthetic pathway provides a foundation for genetic engineering approaches to enhance yields and produce novel analogs. The experimental protocols outlined in this guide, synthesized from the available literature, provide a solid framework for researchers to cultivate the producing organisms, and to extract and purify this compound for further investigation in drug discovery and development programs. Further research into the optimization of fermentation conditions for various producing strains is warranted to unlock the full potential of this valuable natural product.
References
- 1. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 3. Pochonia chlamydosporia: Advances and Challenges to Improve Its Performance as a Biological Control Agent of Sedentary Endo-parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of the biosynthesis of radicicol, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Monorden: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of Monorden, a potent natural product with significant antifungal properties. As the challenge of drug-resistant fungal pathogens grows, understanding novel antifungal agents like Monorden is paramount for the development of new therapeutic strategies. This document details its mechanism of action, summarizes its efficacy against a range of fungal species through quantitative data, provides detailed experimental protocols for its study, and visualizes the key cellular pathways involved.
Introduction: Monorden as a Promising Antifungal Agent
Monorden, also known as radicicol, is a macrocyclic antifungal antibiotic originally isolated from Monosporium bonorden.[1][2] It has garnered significant interest in the scientific community for its potent inhibitory effects on a crucial cellular chaperone, Heat Shock Protein 90 (Hsp90).[1][2] By targeting Hsp90, Monorden disrupts a wide array of cellular processes essential for fungal growth, development, and virulence, making it a promising lead compound for the development of novel fungicides.[1][2][3] This guide serves as a comprehensive resource for researchers investigating the antifungal applications of Monorden.
Quantitative Assessment of Antifungal Activity
The antifungal efficacy of Monorden has been quantified against a variety of fungal pathogens, primarily through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data, offering a comparative overview of Monorden's activity spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of Monorden against Fungal Pathogens
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | [2][3] |
| Taphrina wiesneri | 1.56 | [2][3] |
| Valsa kunzei | 1.56 | [2][3] |
| Sclerotinia homoeocarpa | <2.5 | [1][2] |
| Pythium ultimum | <2.5 | [4] |
| Phytophthora cambivora | <2.5 | [4] |
| Phytophthora cactorum | <2.5 | [4] |
| Phytophthora cinnamomi | <2.5 | [4] |
| Pythium graminicola | <2.5 | [4] |
| Raffaelea quercus-mongolicae | <2.5 | [4] |
| Rhizoctonia solani | <2.5 | [4] |
| Fusarium graminearum | >100 | [2][3] |
| Fusarium oxysporum f. sp. lycopersici | >100 | [2][3] |
| Colletotrichum coccodes | >100 | [2][3] |
| Alternaria alternata | Not specified, but active | [5] |
| Bipolaris zeicola | Not specified, but active | [5] |
| Curvularia lunata | Not specified, but active | [5] |
| Stenocarpella maydis | Not specified, but active | [5] |
Table 2: In Planta Disease Control Efficacy of Monorden
| Plant Disease | Fungal Pathogen | IC50 (µg/mL) | Reference |
| Cucumber Damping-off | Pythium ultimum | 18.44 | [3] |
Mechanism of Action: Inhibition of Hsp90
Monorden's primary mechanism of antifungal activity is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a large number of "client" proteins.[6][7] Many of these client proteins are essential for fungal survival, stress response, and pathogenesis, including signal transduction kinases and transcription factors.[1][6][8]
Monorden binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[9][10] This prevents the conformational changes in Hsp90 that are necessary for its chaperone function, leading to the misfolding and subsequent degradation of its client proteins.[10] The depletion of these essential proteins disrupts critical cellular pathways, ultimately leading to fungal cell growth inhibition and death. The sensitivity of different fungal species to Monorden can be influenced by sequence variations in the Hsp90 protein.[3][11]
Fungal Stress Response Pathways and Hsp90
Fungal pathogens have evolved sophisticated stress response signaling pathways to adapt to hostile environments, including the presence of antifungal compounds.[12] Key pathways include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.[12][13] Hsp90 plays a crucial role in these pathways by chaperoning key signaling components, such as protein kinases.[1][14] By inhibiting Hsp90, Monorden can cripple the fungus's ability to mount an effective stress response, thereby potentiating the effects of other antifungal agents.
Detailed Experimental Protocols
To facilitate further research into the antifungal properties of Monorden, this section provides detailed protocols for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established guidelines by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]
Materials:
-
Monorden stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to the appropriate concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL for molds)
-
Sterile saline or water
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of Monorden Dilutions:
-
Perform serial twofold dilutions of the Monorden stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve concentrations that are twice the final desired concentrations.
-
Add 100 µL of each Monorden dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulation.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to the desired concentration using a spectrophotometer or by direct counting with a hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 to twice the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the Monorden dilutions. The final volume in each well will be 200 µL.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium).
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the test organism (e.g., 48-96 hours for molds).
-
-
MIC Determination:
-
Visually read the plates or use a microplate reader to determine the lowest concentration of Monorden that causes complete inhibition of visible growth compared to the growth control. This concentration is the MIC.
-
Hsp90 ATPase Activity Assay
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (B84403) (Pi) released.[9][20][21][22]
Materials:
-
Purified fungal Hsp90 protein
-
Monorden solution at various concentrations
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP solution (e.g., 1 mM)
-
Malachite green reagent for phosphate detection
-
96-well microtiter plates
-
Incubator or water bath
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of Monorden (or a vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60-90 minutes).
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in each reaction.
-
Calculate the percent inhibition of ATPase activity for each Monorden concentration and determine the IC50 value.
-
Conclusion and Future Directions
Monorden exhibits potent antifungal activity against a range of pathogenic fungi by targeting the essential molecular chaperone Hsp90. This guide provides a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The unique mechanism of action of Monorden, which involves the disruption of multiple cellular pathways, makes it an attractive candidate for further investigation and development as a novel antifungal agent. Future research should focus on in vivo efficacy studies, synergistic interactions with existing antifungal drugs, and the exploration of Monorden derivatives with improved pharmacological properties to address the growing threat of fungal infections.
References
- 1. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hsp90 interaction networks in fungi—tools and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal Hsp90 - a biological transistor that tunes cellular outputs to thermal inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Monorden E: A Technical Deep Dive into its Role as a Selective Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in therapeutic development, particularly in oncology. This molecular chaperone is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling. Monorden, also known as Radicicol (B1680498), is a natural product that has been identified as a potent inhibitor of Hsp90. This technical guide provides an in-depth analysis of Monorden's mechanism of action, its selectivity for Hsp90 isoforms, and its impact on critical cellular signaling pathways. This document also furnishes detailed experimental protocols for the assessment of Hsp90 inhibition and its downstream consequences.
Mechanism of Action
Monorden exerts its inhibitory effect by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's activity, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[1] This targeted degradation of oncoproteins is the foundation of the anti-tumor effects observed with Hsp90 inhibitors.
Data Presentation: Quantitative Analysis of Monorden's Interaction with Hsp90
| Parameter | Value | Hsp90 Isoform(s) | Reference |
| Binding Affinity (Kd) | 19 nM | Hsp90 | [3] |
| IC50 | < 1 µM | Hsp90 (general) | [4] |
Note: The provided IC50 value is a general figure for Hsp90. Further research is required to delineate the precise IC50 values of Monorden for each specific Hsp90 isoform (Hsp90α, Hsp90β, GRP94, and TRAP1) to fully characterize its selectivity profile.
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green-Based)
This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by Monorden. The assay quantifies the inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis.
Materials:
-
Purified Hsp90 protein
-
Monorden (or other Hsp90 inhibitors)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
Malachite Green Reagent: 0.0812% (w/v) Malachite Green, 2.32% (w/v) polyvinyl alcohol, 5.72% (w/v) ammonium (B1175870) molybdate (B1676688) in 6M HCl. Prepare fresh by mixing the components in a 2:1:1:2 ratio and incubate for 2 hours before use.
-
34% (w/v) Sodium Citrate (B86180) solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For each reaction, combine 3 µg of Hsp90 protein, the desired concentration of Monorden (or vehicle control), and Assay Buffer to a final volume of 170 µL.
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 90 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding 200 µL of the Malachite Green Reagent, followed by 12.5 µL of 34% sodium citrate solution.
-
Incubation: Incubate at room temperature for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 638 nm using a spectrophotometer.
-
Data Analysis: The amount of phosphate released is proportional to the absorbance. Compare the absorbance of the inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Client Protein Degradation Assay (Western Blotting)
This protocol details the steps to analyze the degradation of Hsp90 client proteins, such as HER2 and Akt, in cells treated with Monorden.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-Br-3)
-
Monorden
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Monorden (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Signaling
Monorden-mediated inhibition of Hsp90 disrupts multiple oncogenic signaling pathways by promoting the degradation of key client proteins. Two of the most well-characterized pathways affected are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.
Caption: Hsp90 inhibition by Monorden disrupts cell signaling.
Experimental Workflow for Client Protein Degradation Analysis
The following diagram illustrates the logical flow of an experiment to determine the effect of an Hsp90 inhibitor on client protein levels.
Caption: Workflow for analyzing client protein degradation.
Conclusion
Monorden is a potent Hsp90 inhibitor that acts by competitively binding to the N-terminal ATP pocket, leading to the degradation of a multitude of oncogenic client proteins. This disruption of key signaling pathways, such as the PI3K/Akt and MAPK pathways, underscores its potential as a therapeutic agent. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of Monorden and other Hsp90 inhibitors. Further investigation into the isoform-specific inhibitory profile of Monorden will be crucial for a more complete understanding of its therapeutic potential and for the development of next-generation, highly selective Hsp90-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interaction of Monorden with the Hsp90 ATP Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key signaling molecules involved in cell growth, differentiation, and survival, making Hsp90 a prime target for therapeutic intervention, particularly in oncology. Monorden, also known as radicicol (B1680498), is a natural product that has been identified as a potent inhibitor of Hsp90. This technical guide provides an in-depth analysis of the binding of Monorden to the ATP pocket of Hsp90, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular and experimental pathways.
Binding Affinity of Monorden to Hsp90
Monorden competitively binds to the N-terminal domain (NTD) of Hsp90, a region that houses the ATP-binding pocket. This interaction precludes the binding of ATP and initiates the degradation of Hsp90 client proteins. The binding affinity of Monorden (radicicol) to various Hsp90 isoforms has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA). These studies have revealed a high-affinity interaction, with dissociation constants (Kd) in the nanomolar range.
| Hsp90 Isoform/Construct | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Human Hsp90α (N-terminal domain) | Radicicol | TSA | 1 nM | [1] |
| Yeast Hsp90 (full-length) | Radicicol | ITC | 19 nM | [2] |
| Yeast Hsp90 (N-terminal domain) | Radicicol | ITC | 2.7 nM | [2] |
| Yeast Hsc82 | Radicicol | ITC | 0.25 nM | [3] |
| Human Hsp90α | Radicicol | ITC | 0.04 nM | [3] |
| Human Hsp90β | Radicicol | ITC | 0.15 nM | [3] |
Experimental Protocols
The characterization of the binding of Monorden to Hsp90 relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for two key experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol for Direct ITC Titration:
-
Sample Preparation:
-
Dialyze the purified Hsp90 protein and Monorden (radicicol) against the same buffer (e.g., 20 mM HEPES pH 7.3, 100 mM KCl, 5 mM MgCl2, 1 mM TCEP) to minimize heat signals from buffer mismatch.
-
Determine the precise concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
Degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the Hsp90 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the Monorden solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the Monorden solution into the Hsp90 solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
-
Note on Displacement ITC: For very tight binding interactions where direct ITC is not accurate, a displacement ITC experiment can be performed. This involves titrating a weaker-binding ligand into a solution of the protein pre-saturated with the high-affinity ligand (Monorden).
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. The binding of the tracer to the protein slows its rotation, leading to an increase in the polarization of the emitted fluorescent light. This change in polarization can be used to determine binding affinities and to screen for inhibitors that compete with the tracer for binding.
Protocol for Competitive FP Assay:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES pH 7.3, 20 mM KCl, 6 mM MgCl2, 2 mM DTT).
-
Prepare a fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-labeled geldanamycin) as the tracer. The concentration of the tracer should be at or below its Kd for Hsp90.
-
Prepare a solution of purified Hsp90. The concentration should be optimized to give a good assay window (a significant difference in polarization between the free and bound tracer).
-
Prepare a serial dilution of Monorden.
-
-
Assay Procedure (384-well plate format):
-
Add the Hsp90 solution to the wells.
-
Add the serially diluted Monorden or a vehicle control to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Signaling Pathways and Experimental Workflows
The binding of Monorden to Hsp90 has significant downstream effects on various cellular signaling pathways. The diagrams below illustrate the mechanism of Hsp90 inhibition and a typical workflow for evaluating Hsp90 inhibitors.
References
- 1. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - radicicol binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of radicicol binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Mechanisms of Monorden E (Radicicol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monorden E, also known as Radicicol, is a natural macrocyclic antibiotic that has garnered significant interest in oncology research due to its potent antitumor activities. This technical guide provides an in-depth overview of the in vitro effects of this compound on cancer cells. It details the compound's mechanism of action as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of numerous oncogenic client proteins. This guide summarizes key quantitative data on its cytotoxic effects across various cancer cell lines, provides detailed experimental protocols for assessing its activity, and illustrates the critical signaling pathways involved.
Introduction
This compound (Radicicol) is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide array of client proteins involved in cell growth, survival, and signaling.[1][2] Many of these client proteins are oncoproteins that are frequently mutated or overexpressed in cancer cells.[3][4] By inhibiting Hsp90's ATPase activity, this compound disrupts the chaperone cycle, leading to the ubiquitin-mediated proteasomal degradation of these client proteins.[3] This targeted depletion of key oncogenic drivers forms the basis of its antitumor effects, making this compound a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics.
Quantitative Analysis of In Vitro Antitumor Activity
The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time | Reference |
| HCT-116 | Colon Carcinoma | GI50 | 0.13 | Not Specified | |
| HCT-116 | Colon Carcinoma | IC50 | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | IC50 | 0.1 | Not Specified | |
| MX-1 | Breast Carcinoma | Not Specified | Potent Activity | Not Specified | |
| MCF-7 | Breast Carcinoma | Not Specified | Potent Activity | Not Specified | |
| DLD-1 | Colon Carcinoma | Not Specified | Potent Activity | Not Specified | |
| A431 | Vulval Carcinoma | Not Specified | Potent Activity | Not Specified |
Note: The potency of this compound and its derivatives can vary based on the specific analog and the experimental conditions. For instance, synthetic macrolactone analogs of Radicicol have shown potent growth-inhibitory effects in HCT116 cells.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its antitumor activity primarily through the inhibition of Hsp90. It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity. This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent degradation of a multitude of oncogenic client proteins.
Degradation of Hsp90 Client Proteins
The inhibition of Hsp90 by this compound results in the selective degradation of client proteins that are critical for tumor progression. This includes:
-
Receptor Tyrosine Kinases: p185erbB2 (HER2)
-
Serine/Threonine Kinases: Raf-1, Cyclin-dependent kinase 4 (CDK4)
-
Transcription Factors: Mutant p53, Estrogen Receptor α (ERα)
The degradation of these proteins disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Signaling Pathway of this compound-Induced Client Protein Degradation
The following diagram illustrates the mechanism by which this compound (Radicicol) inhibits Hsp90, leading to the degradation of client oncoproteins.
References
- 1. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radicicol, an inhibitor of Hsp90, enhances TRAIL-induced apoptosis in human epithelial ovarian carcinoma cells by promoting activation of apoptosis-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monorden E in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone involved in the proper folding and activation of a wide array of client proteins essential for fungal growth, development, and virulence.[1][2][3] By targeting Hsp90, Monorden E disrupts these fundamental cellular processes, leading to the inhibition of fungal proliferation.[1][2] These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays, offering a valuable tool for antifungal drug discovery and research.
This compound has demonstrated significant antagonistic activity against a broad spectrum of plant pathogenic fungi and oomycetes. Its efficacy has been particularly noted against tree pathogens, with Minimum Inhibitory Concentration (MIC) values often below 2.5 μg/mL. This document outlines the necessary procedures to quantify the antifungal activity of this compound through the determination of MIC and half-maximal inhibitory concentration (IC50) values.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its antifungal effect by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are critical for signal transduction, cell cycle control, and stress response in fungi. The disruption of these pathways ultimately results in the cessation of fungal growth.
Caption: Hsp90 Signaling Pathway Inhibition by this compound.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values of this compound against various phytopathogenic fungi.
| Fungal Species | MIC (μg/mL) | IC50 (μg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | Not Reported | |
| Taphrina wiesneri | 1.56 | Not Reported | |
| Valsa kunzei | 1.56 | Not Reported | |
| Pythium ultimum | Not Reported | 18.44 | |
| Fusarium graminearum | Moderately Resistant | Not Reported | |
| Fusarium oxysporum f. sp. lycopersici | Moderately Resistant | Not Reported | |
| Colletotrichum coccodes | No Inhibition | Not Reported | |
| Aspergillus flavus | > 28 | Not Reported |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standardized antifungal susceptibility testing methods and is suitable for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid medium for fungal growth (e.g., Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB))
-
Fungal inoculum, standardized to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL
-
Sterile solvent (e.g., acetone or DMSO) for control wells
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculate Plates:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Prepare Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of inoculum.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, broth, and inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature for the specific fungus (typically 25-30°C) for 24 to 72 hours, or until sufficient growth is observed in the growth control well.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible mycelial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Caption: Broth Microdilution Experimental Workflow.
Protocol 2: In Planta Antifungal Assay
This protocol provides a general framework for assessing the efficacy of this compound in controlling fungal diseases on plants.
Materials:
-
Healthy, susceptible host plants
-
Fungal pathogen culture
-
This compound solutions at various concentrations
-
Control solution (e.g., water or a solution with the solvent used for this compound)
-
Commercial fungicide (as a positive control)
-
Spray bottles or other application equipment
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation: Grow susceptible host plants to a suitable developmental stage.
-
Treatment Application:
-
Apply this compound solutions at different concentrations to the plants. Ensure complete coverage of the plant surfaces to be inoculated.
-
Treat a set of plants with the control solution and another with a commercial fungicide.
-
-
Inoculation:
-
After a specified period (e.g., 24 hours), inoculate the plants with a standardized suspension of the fungal pathogen.
-
-
Incubation:
-
Place the plants in a growth chamber or greenhouse with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by measuring lesion size, percentage of infected leaf area, or other relevant metrics.
-
-
Data Analysis:
-
Calculate the disease control efficacy for each treatment compared to the control group. The IC50 value, the concentration that controls 50% of the disease severity, can be calculated from a dose-response curve.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this compound in fungal growth inhibition studies. Its potent and specific mechanism of action against Hsp90 makes it a valuable tool for investigating fungal biology and for the development of novel antifungal agents. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Monorden E Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol (B1680498), is a naturally occurring macrolide antibiotic that has garnered significant attention in cancer research and cell biology.[1] It functions as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation and stability of a wide range of client proteins.[1][2][3] Many of these client proteins are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Consequently, Monorden's ability to disrupt Hsp90 function leads to the proteasomal degradation of these client proteins, making it a valuable tool for studying cellular signaling and a potential therapeutic agent.[2] This document provides a detailed protocol for the preparation of Monorden E stock solutions for use in cell culture experiments.
Data Presentation
Chemical Properties and Storage
| Property | Value | Reference |
| Synonyms | Radicicol | |
| Molecular Formula | C₁₈H₁₇ClO₆ | |
| Molecular Weight | 364.78 g/mol | |
| Appearance | White to off-white solid | |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 100 mg/mL (274.14 mM) | Ultrasonic treatment may be required. Use of freshly opened, non-hygroscopic DMSO is recommended. |
Recommended Working Concentrations
The optimal working concentration of Monorden is cell-line dependent and should be determined empirically for each experimental system. Below are some reported effective concentrations.
| Cell Line | Effect | Concentration | Reference |
| HCT116 (Human Colon Cancer) | Inhibition of cell proliferation | Dose-dependent | |
| HeLa (Human Cervical Cancer) | IC₅₀ for cytotoxicity (72 hrs) | 0.1 µM | |
| Various Cancer Cell Lines | Hsp90 Inhibition (IC₅₀) | < 1 µM | |
| Myoblasts | Induction of differentiation | 0.001-5 µM |
Experimental Protocols
Materials
-
Monorden (Radicicol) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Monorden Stock Solution in DMSO
-
Pre-dissolution Preparations:
-
Bring the vial of Monorden powder and the DMSO to room temperature.
-
Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Calculate the required amount of DMSO. To prepare a 10 mM stock solution from 1 mg of Monorden (MW: 364.78 g/mol ), you will need 274.14 µL of DMSO. For 5 mg, you will need 1.37 mL.
-
-
Dissolving Monorden:
-
Carefully weigh the desired amount of Monorden powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube containing the Monorden powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the Monorden is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
Using the Monorden Stock Solution in Cell Culture
-
Thawing and Dilution:
-
When ready to use, thaw a single aliquot of the Monorden stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
-
Cell Treatment:
-
Add the diluted Monorden to your cell cultures and incubate for the desired experimental duration.
-
Always include a vehicle control (cells treated with the same final concentration of DMSO without Monorden) in your experiments to account for any effects of the solvent.
-
Mandatory Visualization
Signaling Pathway
Caption: Monorden inhibits the HSP90 chaperone cycle by blocking ATP binding.
Experimental Workflow
Caption: Workflow for preparing and using Monorden stock solution.
References
Monorden E: Application Notes and Protocols for Plant Disease Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, also known as radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone in eukaryotic cells.[1][2] Its ability to disrupt essential cellular processes in pathogenic fungi by targeting Hsp90 makes it a compound of significant interest for the development of novel fungicides.[1][2] This document provides detailed application notes and protocols for the use of this compound in plant disease control studies, based on current research. This compound has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi and oomycetes, offering a promising alternative to conventional fungicides.[1]
Mechanism of Action: Hsp90 Inhibition
This compound's primary mode of action is the inhibition of Hsp90. In fungi, Hsp90 is essential for the proper folding, stability, and activation of a wide range of "client" proteins, many of which are critical for stress response, development, and virulence. By inhibiting Hsp90, this compound disrupts these vital cellular signaling pathways, leading to fungal growth inhibition and cell death.
Key signaling pathways affected by Hsp90 inhibition in fungal pathogens include:
-
Calcineurin Pathway: Hsp90 is required for the stability and function of calcineurin, a key protein phosphatase involved in stress responses, including tolerance to antifungal drugs.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Components of the MAPK pathway, which regulate cell wall integrity and other stress responses, are also client proteins of Hsp90.
The disruption of these pathways ultimately compromises the pathogen's ability to grow, develop, and cause disease.
Quantitative Data Summary
In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of plant pathogenic fungi and oomycetes. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Pathogen | Host Plant(s) | MIC (µg/mL) |
| Alternaria alternata | Various | 25 |
| Aspergillus niger | Various | >100 |
| Bipolaris oryzae | Rice | 50 |
| Botrytis cinerea | Various | 12.5 |
| Cercospora capsici | Pepper | 25 |
| Colletotrichum coccodes | Tomato, Potato | >100 |
| Cryphonectria parasitica | Chestnut | 1.56 |
| Cylindrocarpon destructans | Ginseng | 6.25 |
| Fusarium graminearum | Wheat, Barley | 50 |
| Fusarium oxysporum | Various | 50 |
| Magnaporthe oryzae | Rice | 25 |
| Phytophthora cactorum | Various | 3.13 |
| Phytophthora capsici | Pepper | 6.25 |
| Pythium ultimum | Various | 12.5 |
| Rhizoctonia solani | Various | 25 |
| Sclerotinia sclerotiorum | Various | 12.5 |
Data sourced from Nguyen et al., 2020.
In Planta Disease Control Efficacy of this compound
This table presents the disease control efficacy of this compound when applied to infected plants.
| Disease | Pathogen | Host Plant | This compound Concentration (µg/mL) | Control Value (%) |
| Rice Blast | Magnaporthe oryzae | Rice | 250 | 75.3 |
| Rice Sheath Blight | Rhizoctonia solani | Rice | 250 | 72.4 |
| Wheat Leaf Rust | Puccinia triticina | Wheat | 250 | 85.6 |
| Cucumber Damping-off | Pythium ultimum | Cucumber | 100 | 91.2 |
| Creeping Bentgrass Dollar Spot | Sclerotinia homoeocarpa | Creeping Bentgrass | 100 | 88.5 |
Data sourced from Nguyen et al., 2020.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - In Vitro
This protocol details the broth microdilution method to determine the MIC of this compound against mycelial growth of fungal pathogens.
Materials:
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Fungal pathogen of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in acetone to a final concentration of 10 mg/mL.
-
Fungal Culture: Grow the desired fungal pathogen in its recommended liquid medium until sufficient mycelial mass is obtained.
-
Serial Dilution: a. Add 100 µL of the appropriate sterile broth to each well of a 96-well plate. b. Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient.
-
Inoculation: a. Prepare a mycelial suspension of the test fungus in sterile distilled water. b. Add a standardized amount of the mycelial suspension to each well containing the this compound dilutions.
-
Controls: a. Positive Control: A well containing culture medium and the fungal inoculum, but no this compound. b. Negative Control: A well containing only the culture medium to check for contamination.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the specific pathogen for a period sufficient for visible growth in the positive control well (typically 3-7 days).
-
MIC Determination: After the incubation period, visually inspect the wells. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
Protocol 2: Evaluation of Disease Control Efficacy - In Planta
This protocol provides a general framework for assessing the efficacy of this compound in controlling plant diseases on a host plant. The specifics of plant and pathogen cultivation will need to be adapted to the particular pathosystem under investigation.
Example: Cucumber Damping-off caused by Pythium ultimum
Materials:
-
Cucumber seeds or seedlings
-
Potting mix and pots
-
Pythium ultimum culture
-
This compound
-
Wetting agent (e.g., Tween 20)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Preparation: a. Sow cucumber seeds in pots containing a sterile potting mix. b. Grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach a susceptible stage (e.g., first true leaf stage).
-
Inoculum Preparation: a. Culture P. ultimum on a suitable medium (e.g., cornmeal agar) until the plate is covered with mycelia. b. Prepare a mycelial suspension or use agar (B569324) plugs for inoculation.
-
This compound Application: a. Prepare aqueous solutions of this compound at the desired concentrations (e.g., 50, 100, 250 µg/mL). A small amount of a wetting agent may be added to ensure even coverage. b. Apply the this compound solution as a soil drench or a foliar spray to the cucumber seedlings.
-
Controls: a. Positive Control: Plants inoculated with the pathogen but not treated with this compound. b. Negative Control: Healthy plants that are not inoculated or treated.
-
Inoculation: a. For soil-borne pathogens like P. ultimum, inoculate the soil around the base of the seedlings with the prepared inoculum.
-
Incubation and Disease Assessment: a. Place the plants in a high-humidity environment that is conducive to disease development. b. Monitor the plants daily for the appearance of damping-off symptoms (e.g., water-soaked lesions at the soil line, wilting, collapse of seedlings). c. After a set period (e.g., 7-14 days), assess the disease severity using a rating scale or by counting the number of diseased plants.
-
Data Analysis: a. Calculate the percentage of diseased plants or the disease severity index for each treatment. b. Determine the disease control efficacy of this compound using the following formula: Control Efficacy (%) = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100
Conclusion
This compound demonstrates considerable potential as a lead compound for the development of new fungicides with a novel mode of action. Its effectiveness against a wide array of plant pathogens, both in vitro and in planta, warrants further investigation. The protocols outlined in this document provide a foundation for researchers to explore the application of this compound in various plant disease management strategies. Further studies should focus on optimizing application methods, evaluating phytotoxicity, and understanding the potential for resistance development.
References
Application Notes and Protocols for Utilizing Monorden in Western Blot Analysis of Hsp90 Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are essential for cell signaling, proliferation, and survival, and include numerous oncoproteins such as Akt, c-Raf, HER2 (ErbB2), and Cdk4.[2][3] In many cancer cells, Hsp90 is overexpressed, contributing to the stability and function of these oncoproteins that drive tumor progression.[1]
Monorden, also known as Radicicol, is a potent, naturally occurring inhibitor of Hsp90.[3] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[3] This disruption of the Hsp90-client protein complex leads to the ubiquitination and subsequent degradation of the client proteins by the proteasome.[1] This targeted degradation of oncoproteins makes Hsp90 inhibitors like Monorden valuable tools in cancer research and potential therapeutic agents.
Western blotting is a fundamental technique to qualitatively and quantitatively assess the efficacy of Hsp90 inhibitors by monitoring the degradation of specific client proteins.[1] These application notes provide a detailed protocol for treating cells with Monorden and subsequently performing a Western blot analysis to demonstrate the degradation of Hsp90 client proteins.
Principle of the Assay
The assay is based on the treatment of cultured cells with Monorden to inhibit Hsp90 function. The subsequent degradation of Hsp90 client proteins is then detected by Western blotting. The workflow involves cell culture, treatment with various concentrations of Monorden for different durations, cell lysis to extract proteins, quantification of protein concentration, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of specific Hsp90 client proteins using primary and secondary antibodies. A decrease in the band intensity of a client protein in Monorden-treated cells compared to untreated controls indicates its degradation. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all lanes.
Data Presentation: Expected Quantitative Analysis of Hsp90 Client Protein Degradation
The efficacy of Monorden in promoting the degradation of its client proteins can be quantified by densitometric analysis of Western blot bands. The following table provides representative data on the expected degradation of key Hsp90 client proteins in a cancer cell line (e.g., MCF-7, SKBr3, or similar) after treatment with Monorden for 24 hours. The data is presented as the percentage of the client protein level relative to the vehicle-treated control (100%). It is important to note that the optimal concentrations and the extent of degradation can vary depending on the cell line and specific experimental conditions.
| Monorden Concentration (µM) | Akt (% of Control) | c-Raf (% of Control) | HER2 (% of Control) | Cdk4 (% of Control) |
| 0 (Vehicle) | 100% | 100% | 100% | 100% |
| 0.1 | ~85% | ~90% | ~80% | ~95% |
| 0.5 | ~50% | ~60% | ~45% | ~70% |
| 1.0 | ~25% | ~30% | ~20% | ~40% |
| 5.0 | <10% | <15% | <10% | <20% |
Visualization of Key Processes
To aid in the understanding of the underlying molecular mechanisms and the experimental procedure, the following diagrams are provided.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Appropriate cancer cell line (e.g., MCF-7, SKBr3, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
6-well or 10 cm culture plates/dishes
-
-
Monorden Treatment:
-
Monorden (Radicicol)
-
DMSO (vehicle for Monorden)
-
-
Protein Extraction:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-c-Raf, anti-HER2, anti-Cdk4) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
-
Protocol for Cell Culture and Monorden Treatment
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of Monorden in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of Monorden in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Monorden dose, typically ≤0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Monorden or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.[1]
Protocol for Protein Extraction and Quantification
-
After the treatment period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Protocol for Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate (final concentration 1X).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target client protein (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Protocol for Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the band intensity of the target client protein to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for the target protein | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary or secondary antibody concentration is too low. | Use a higher concentration of the antibody or try a different antibody. | |
| Inactive ECL substrate. | Use fresh ECL substrate. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Uneven bands (smiling) | Gel running too fast or unevenly. | Run the gel at a lower voltage and ensure the running buffer is fresh. |
| Multiple non-specific bands | Primary antibody is not specific enough. | Use a more specific antibody or perform antibody titration to find the optimal concentration. |
| Protein degradation during sample preparation. | Keep samples on ice at all times and use fresh protease inhibitors. |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Monorden (Radicicol) Derivatives in In Vivo Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a naturally occurring macrocyclic antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, Monorden and its derivatives trigger the degradation of these client proteins, leading to the disruption of key oncogenic signaling pathways and subsequent tumor cell death.
Despite its potent in vitro activity, Monorden itself exhibits poor bioavailability and limited efficacy in in vivo animal models. Consequently, several derivatives have been synthesized to improve its pharmacological properties and in vivo antitumor activity. This document provides detailed application notes and protocols for the use of Monorden derivatives in preclinical in vivo animal cancer models, based on published studies.
Mechanism of Action: Hsp90 Inhibition
Monorden and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Key client proteins implicated in cancer include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Raf-1, Akt), and transcription factors (e.g., mutant p53). The simultaneous degradation of multiple oncoproteins makes Hsp90 an attractive target for cancer therapy.
Signaling Pathway Affected by Monorden Derivatives
Caption: Mechanism of action of Monorden derivatives targeting Hsp90.
Experimental Protocols
The following protocols are synthesized from multiple studies and represent common methodologies for evaluating Monorden derivatives in vivo. Researchers should adapt these protocols based on the specific derivative, cancer model, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model for Antitumor Efficacy
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to assess the antitumor efficacy of Monorden derivatives.
Materials:
-
Cancer cell line of interest (e.g., human breast carcinoma MCF-7, colon carcinoma DLD-1)
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Monorden derivative (e.g., KF25706, 14,16-dipalmitoyl-radicicol)
-
Vehicle for drug formulation (e.g., 10% DMSO, 40% polyethylene (B3416737) glycol 300, 50% sterile water)
-
Calipers for tumor measurement
-
Syringes and needles for cell and drug administration
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and perform a cell count.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the Monorden derivative in the appropriate vehicle.
-
Administer the treatment according to the specified dose and schedule (see Tables 1 and 2). For example, for KF25706, administer 100 mg/kg intravenously twice daily for five consecutive days. For 14,16-dipalmitoyl-radicicol, administer 50-200 mg/kg intraperitoneally every 4 days for four cycles.
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for Hsp90 client proteins).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Workflow Diagram for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of a Monorden derivative.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of various Monorden (Radicicol) derivatives.
Table 1: Antitumor Efficacy of Monorden Derivatives in Xenograft Models
| Derivative | Cancer Model | Animal Model | Dose and Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| KF58333 | Human Carcinoma | Nude Mice | 50 mg/kg, IV | Once daily for 5 days | 64-98 | |
| 14,16-dipalmitoyl-radicicol | M5076 Mouse Sarcoma | C57BL/6 Mice | 50 mg/kg, IP | Four times every 4 days | 44 | |
| 100 mg/kg, IP | Four times every 4 days | 71 | ||||
| 200 mg/kg, IP | Four times every 4 days | 90 | ||||
| 14,16-dipalmitoyl-radicicol | RMT-1 Rat Mammary Carcinoma | Nude Mice | 50-100 mg/kg, IP | Six times every 4 days | 58-69 | |
| KF25706 | MX-1 Human Breast Carcinoma | Nude Mice | 100 mg/kg, IV | Twice daily for 5 days | Significant |
Table 2: Survival Analysis in Tumor-Bearing Mice
| Derivative | Cancer Model | Animal Model | Treatment Schedule | Mean Survival Time Increase (%) | Reference |
| 14,16-dipalmitoyl-radicicol | M5076 Mouse Sarcoma | C57BL/6 Mice | One cycle (four times every 4 days) | 60 | |
| Two cycles (eight times every 4 days) | 100 |
Conclusion
The development of Monorden derivatives has overcome the in vivo limitations of the parent compound, demonstrating significant antitumor activity in various preclinical cancer models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of novel Hsp90 inhibitors. Careful optimization of the experimental parameters, including the choice of derivative, animal model, and treatment regimen, is crucial for obtaining reliable and translatable results that can inform future clinical development.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Monorden E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Monorden E, a compound with potential antifungal properties. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Monorden, also known as radicicol, is a natural product that has demonstrated significant antifungal activity against a range of fungal species.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the proper folding and function of many client proteins involved in cell signaling, growth, and development.[3][4] By inhibiting Hsp90, Monorden disrupts these crucial cellular processes, leading to fungal growth inhibition.
This document outlines the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), for determining the MIC of this compound against fungal pathogens.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Monorden against various plant pathogenic fungi and oomycetes, as reported in the literature. This data can serve as a reference for expected ranges when testing this compound.
| Fungal Species | MIC (µg/mL) |
| Cryphonectria parasitica | 1.56 |
| Taphrina wiesneri | 1.56 |
| Valsa kunzei | 1.56 |
| Phytophthora cambivora | <2.5 |
| Phytophthora cactorum | <2.5 |
| Phytophthora cinnamomi | <2.5 |
| Pythium graminicola | <2.5 |
| Pythium ultimum | <2.5 |
| Raffaelea quercus-mongolicae | <2.5 |
| Rhizoctonia solani | <2.5 |
| Sclerotinia homoeocarpa | <2.5 |
| Fusarium graminearum | >100 |
| Fusarium oxysporum f. sp. lycopersici | >100 |
| Colletotrichum coccodes | >100 |
Data sourced from "The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides".[1][5]
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and is suitable for determining the MIC of this compound.[6]
1. Materials
-
This compound (stock solution of known concentration)
-
Test fungus (e.g., Aspergillus fumigatus, Candida albicans, or other relevant species)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or microplate reader (for inoculum standardization)
-
Incubator (35°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 1 mg/mL) in a suitable solvent such as DMSO. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the fungus.[1]
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock at twice the highest desired final concentration.
3. Preparation of Fungal Inoculum
-
Grow the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain mature sporulating colonies.
-
Harvest the conidia (spores) by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm) and correlating it to a previously established calibration curve.
4. Broth Microdilution Assay
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x working stock of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
5. Incubation
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-72 hours, depending on the growth rate of the test fungus.[7]
6. Determination of MIC
-
The MIC is the lowest concentration of this compound at which there is a complete or prominent inhibition of visible growth as compared to the growth control well.[7][8][9] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizations
Signaling Pathway: this compound Inhibition of Hsp90
Caption: this compound inhibits Hsp90, leading to fungal growth inhibition.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Monorden E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, a natural product derived from fungi, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide range of client proteins, many of which are implicated in cancer and other diseases. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent downstream effects on cell signaling pathways. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize Hsp90 inhibitors like this compound.
Mechanism of Action of this compound
This compound, like other ansamycin (B12435341) antibiotics, binds to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone to process its client proteins. The client proteins, left in an unstable state, are then targeted for degradation by the ubiquitin-proteasome pathway. This disruption of protein homeostasis can lead to cell cycle arrest and apoptosis, making Hsp90 an attractive target for drug discovery.
High-Throughput Screening Assays for Hsp90 Inhibitors
A variety of biochemical and cell-based assays can be adapted for the high-throughput screening of Hsp90 inhibitors. Below are detailed protocols for two common and robust HTS assays.
Biochemical Assay: Hsp90 ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of the intrinsic ATPase activity of Hsp90. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric reagent.
Data Presentation
| Compound | IC50 (µM) | Z'-factor |
| This compound | 0.02 | 0.85 |
| Geldanamycin (Control) | 0.05 | 0.88 |
| Novobiocin (Control) | > 100 | N/A |
Experimental Protocol
Materials:
-
Recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (10 mM)
-
This compound and control compounds
-
Malachite Green Reagent: 0.045% Malachite Green, 4.2% Ammonium Molybdate in 4N HCl, 0.1% Triton X-100
-
384-well microplates
Procedure:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
In a 384-well plate, add 5 µL of diluted compounds to the appropriate wells. For control wells, add DMSO.
-
Add 10 µL of Hsp90α (final concentration 50 nM) in Assay Buffer to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration 200 µM) to all wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction and develop the color by adding 30 µL of Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values.
Experimental Workflow
Cell-Based Assay: Luciferase Reporter Assay for Hsp90 Client Protein Stability
This assay utilizes a reporter gene, such as luciferase, fused to an Hsp90 client protein (e.g., a constitutively active form of a kinase). Inhibition of Hsp90 leads to the degradation of the fusion protein and a decrease in luciferase activity.
Data Presentation
| Compound | EC50 (µM) | Cell Line |
| This compound | 0.15 | HEK293 |
| 17-AAG (Control) | 0.25 | HEK293 |
| Vehicle (DMSO) | > 50 | HEK293 |
Experimental Protocol
Materials:
-
HEK293 cells stably expressing a luciferase-client protein fusion construct
-
Cell culture medium (DMEM with 10% FBS)
-
This compound and control compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Seed the stable HEK293 cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the medium from the cells and add 20 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of luciferase activity relative to the vehicle control and determine the EC50 values.
Experimental Workflow
Signaling Pathway
Hsp90 Inhibition by this compound and Downstream Effects
The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, impacting multiple signaling pathways critical for cell survival and proliferation.
Monorden E as a Tool for Studying Hsp90 Function in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and essential molecular chaperone in eukaryotic organisms, including the budding yeast Saccharomyces cerevisiae.[1][2][3] It plays a critical role in the conformational maturation, stability, and activity of a vast array of client proteins, many of which are key components of cellular signaling pathways, such as protein kinases and transcription factors.[4][5] Given its central role in cellular homeostasis, Hsp90 has emerged as a significant target for both basic research and therapeutic development.
Monorden E, also known as radicicol, is a natural macrocyclic antifungal antibiotic that has been identified as a potent and specific inhibitor of Hsp90. It binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins. Due to its specific mechanism of action, this compound serves as an invaluable chemical tool for elucidating the diverse functions of Hsp90 in yeast.
These application notes provide detailed protocols and supporting information for utilizing this compound to investigate Hsp90 function in S. cerevisiae.
Mechanism of Action
This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is a critical step in the Hsp90 chaperone cycle. The chaperone cycle involves a series of conformational changes that are driven by ATP binding and hydrolysis, which are necessary for the proper folding and activation of client proteins. By locking Hsp90 in a non-functional state, this compound effectively abrogates its chaperone activity. This leads to the accumulation of unfolded or misfolded client proteins, which are then targeted for degradation by the ubiquitin-proteasome system.
Applications in Yeast Research
S. cerevisiae is a powerful model organism for studying Hsp90 due to its genetic tractability and the high degree of conservation in the Hsp90 chaperone system. This compound can be used in yeast to:
-
Identify and validate Hsp90 client proteins: By treating yeast cells with this compound and observing the degradation of specific proteins via methods like Western blotting, researchers can identify new Hsp90 client proteins.
-
Dissect Hsp90-dependent signaling pathways: Many signaling pathways in yeast rely on Hsp90 for the stability and function of their kinase components. This compound can be used to inhibit these pathways and study the downstream consequences.
-
Investigate the cellular response to Hsp90 inhibition: The global effects of Hsp90 inhibition on yeast cell growth, morphology, and stress responses can be characterized using this compound.
-
Screen for novel Hsp90 inhibitors: Yeast-based assays using this compound as a positive control can be employed to screen for new small molecules that target Hsp90.
Quantitative Data
The following tables summarize the quantitative data for this compound (Radicicol) in the context of Hsp90 inhibition and its effects on yeast.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 for Hsp90 Inhibition | General | < 1 µM | |
| Yeast Hsp90 (in vitro binding) | 10 nM (for 50% inhibition of binding) | ||
| GI50 for Growth Inhibition | Schizosaccharomyces pombe | 4 µM | |
| Minimum Inhibitory Concentration (MIC) | Various plant pathogenic fungi | < 2.5 µg/mL |
Note: IC50 and GI50 values can vary depending on the specific yeast strain, growth conditions, and assay methodology.
Experimental Protocols
Protocol 1: Yeast Growth Inhibition Assay by this compound in Liquid Culture
This protocol describes a high-throughput method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in S. cerevisiae using a 96-well microplate reader.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (stock solution in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader with temperature control and shaking capability
-
Sterile water or appropriate buffer for dilution
-
Multichannel pipette
Procedure:
-
Prepare Yeast Inoculum:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh YPD medium to an OD600 of approximately 0.1 and grow to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the mid-log phase culture to a final OD600 of 0.05 in fresh YPD medium. This will be your working cell suspension.
-
-
Prepare this compound Dilutions:
-
Prepare a 2X serial dilution of this compound in YPD medium in a separate 96-well plate. A typical concentration range to test is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Also include a media-only control (no cells) for background subtraction.
-
-
Set up the Assay Plate:
-
Add 100 µL of the working cell suspension to the wells of a new 96-well plate.
-
Add 100 µL of the 2X this compound serial dilutions to the corresponding wells containing the cell suspension. This will result in a final volume of 200 µL and the desired 1X concentrations of this compound.
-
Add 100 µL of the 2X vehicle control to the control wells.
-
Add 200 µL of YPD medium to the media-only wells.
-
-
Incubation and Measurement:
-
Place the 96-well plate in a microplate reader pre-warmed to 30°C.
-
Incubate for 24-48 hours with intermittent shaking (e.g., 5 minutes of shaking every 15 minutes).
-
Measure the OD600 of each well every 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background OD600 (from the media-only wells) from all other readings.
-
Plot the OD600 values over time to generate growth curves for each concentration of this compound.
-
To determine the GI50, take the OD600 values at a specific time point in the exponential phase of the control culture (e.g., 24 hours).
-
Calculate the percentage of growth inhibition relative to the vehicle control for each this compound concentration.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Protocol 2: Analysis of Hsp90 Client Protein Degradation by Western Blot
This protocol details the procedure for treating yeast cells with this compound and subsequently analyzing the levels of a known Hsp90 client protein, such as the MAP kinase kinase kinase Ste11, by Western blotting.
Materials:
-
Saccharomyces cerevisiae strain expressing the client protein of interest
-
YPD medium
-
This compound (stock solution in DMSO)
-
Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors)
-
Glass beads
-
Bradford assay or BCA assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the client protein (e.g., anti-Ste11)
-
Primary antibody against a loading control (e.g., anti-PGK1 or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Yeast Culture and Treatment:
-
Grow a yeast culture to mid-log phase (OD600 of 0.6-0.8) in YPD medium at 30°C.
-
Treat the culture with a working concentration of this compound (e.g., 10-20 µM) or with DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 2-4 hours) at 30°C with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the pellet in an appropriate volume of ice-cold yeast lysis buffer containing protease inhibitors.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vigorous vortexing (e.g., 6 cycles of 1 minute of vortexing followed by 1 minute on ice).
-
Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the client protein and the loading control using image analysis software.
-
Normalize the client protein signal to the loading control signal for each sample.
-
Compare the normalized client protein levels in the this compound-treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Caption: Hsp90 chaperone cycle and its inhibition by this compound.
Caption: Experimental workflow for a yeast growth inhibition assay.
Caption: Hsp90-dependent pheromone signaling pathway in yeast.
Caption: Hsp90-dependent High Osmolarity Glycerol (HOG) pathway.
References
- 1. Hsp90 is required for pheromone signaling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomyces cerevisiae as a tool for deciphering Hsp90 molecular chaperone function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
Application Notes and Protocols for Cell Viability Assays with Monorden E in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, also known as Radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts the maturation and stability of these client proteins, leading to their degradation via the proteasome. This disruption of key signaling pathways, such as the PI3K/Akt/mTOR pathway, ultimately induces apoptosis and inhibits tumor growth. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays and offer insights into its mechanism of action.
Data Presentation: Cytotoxic Activity of Hsp90 Inhibitors
Due to the limited availability of comprehensive IC50 data specifically for this compound across a wide range of cancer cell lines, the following table includes data for Radicicol (an alternative name for Monorden) to provide a representative overview of its potent anti-cancer activity. It is recommended that researchers determine the specific IC50 value for this compound in their cancer cell line of interest using the protocols provided below.
| Cell Line | Cancer Type | Hsp90 Inhibitor | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | Radicicol (Monorden) | 0.1 | [1] |
| HCT116 | Colon Cancer | Radicicol (Monorden) | < 1 | [1] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used.
Experimental Protocols
Two common and robust methods for determining cell viability are the MTT and CellTiter-Glo® assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common approach is a 2-fold or 3-fold serial dilution to cover a broad concentration range.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle-treated control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described for the MTT assay, using opaque-walled 96-well plates to prevent luminescence signal cross-talk between wells.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to prepare the CellTiter-Glo® Reagent. Mix gently by inverting the bottle until the substrate is fully dissolved.
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
Techniques for Quantifying Monorden E in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, a member of the resorcylic acid lactone family and an analog of radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound disrupts these pathways, making it a compound of significant interest in oncology and other therapeutic areas. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Hsp90 Inhibition by this compound
This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key oncogenic drivers.
Caption: Hsp90 inhibition by this compound.
Analytical Methodologies
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is the preferred method for its high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected. HPLC-UV is a more accessible alternative, suitable for in vitro studies or when higher concentrations of this compound are present.
LC-MS/MS Method for Quantification of this compound in Plasma
This method provides a highly sensitive and selective approach for the determination of this compound in plasma samples.
Experimental Workflow:
Caption: LC-MS/MS sample preparation workflow.
Protocol:
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
b. LC-MS/MS Conditions (Illustrative)
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusion of this compound standard |
| Internal Standard | Structurally similar compound, e.g., Verapamil |
c. Method Validation Parameters (Typical)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, etc.) |
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | 2.5 - 8.1% |
| Inter-day Precision (%CV) | 3.2 - 9.5% |
| Intra-day Accuracy (%Bias) | -5.2 to 6.8% |
| Inter-day Accuracy (%Bias) | -4.1 to 7.3% |
| Mean Recovery | 85.2% |
| Matrix Factor | 0.95 - 1.08 |
Disclaimer: The quantitative data presented are illustrative and must be experimentally determined during method validation.
HPLC-UV Method for Quantification of this compound in Cell Culture Media
This method is suitable for in vitro experiments where higher concentrations of this compound are expected.
Protocol:
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of cell culture media, add an internal standard.
-
Add 1.5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 200 µL of mobile phase.
b. HPLC Conditions (Illustrative)
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by scanning this compound standard |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
c. Method Validation Parameters (Typical)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| LLOQ | Signal-to-Noise > 10 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linear Range | 0.1 - 50 µg/mL |
| LLOQ | 0.1 µg/mL |
| Precision (%CV) | < 7% |
| Accuracy (%Bias) | -6 to 8% |
| Mean Recovery | > 90% |
Disclaimer: The quantitative data presented are illustrative and must be experimentally determined during method validation.
Tissue Sample Preparation Protocol
Quantification of this compound in tissue requires an initial homogenization and extraction step.
-
Weigh the frozen tissue sample.
-
Add homogenization buffer (e.g., PBS) at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Proceed with either protein precipitation or liquid-liquid extraction as described for plasma or cell culture media, using the tissue homogenate as the starting material.
Conclusion
The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in various biological matrices. The choice of method and specific parameters should be guided by the research question, required sensitivity, and available instrumentation. Thorough method validation is critical to ensure the generation of high-quality, reproducible data for advancing the development of this compound as a potential therapeutic agent.
Troubleshooting & Optimization
Improving Monorden E solubility for in vitro experiments
Welcome to the technical support center for Monorden E. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is a hydrophobic compound with poor aqueous solubility. For in vitro experiments, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Acetone has also been used effectively, particularly in antifungal studies where a stock of 10 mg/mL has been prepared.[1][2]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What is the cause and how can I fix it?
A2: This common issue, often called "crashing out," occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous medium where it is not soluble.[3] The immediate cause is the rapid solvent exchange. To resolve this, you should prepare a fresh working solution using a stepwise dilution protocol. Add the concentrated stock to a small volume of pre-warmed media first, then transfer this intermediate dilution to the final volume.[4]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: Prevention is key to ensuring consistent experimental results.
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[3]
-
Perform Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your medium. A gradual dilution process is recommended.
-
Ensure Proper Mixing: Add the this compound stock solution dropwise into the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Control Final Solvent Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, although some cell lines may tolerate up to 0.5%. High solvent concentrations can be toxic to cells and contribute to precipitation.
Q4: I see a precipitate in my culture after a few hours of incubation. What should I do?
A4: Delayed precipitation can occur due to interactions with media components or changes in pH over time. First, confirm if the precipitate is the compound or microbial contamination by examining the culture under a microscope. If it is the compound, it indicates that the concentration in the medium exceeds its solubility limit under your experimental conditions. For future experiments, you should lower the final working concentration of this compound.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses the primary issue of compound precipitation during the preparation of working solutions for in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: The rapid change from a highly organic solvent (DMSO) to an aqueous environment causes the hydrophobic this compound to fall out of solution. | Perform a serial dilution. Create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) medium before adding it to the final volume. Add the stock dropwise while gently vortexing. |
| High Final Concentration: The target concentration of this compound in the culture medium is above its aqueous solubility limit. | Decrease the final working concentration of the compound. If a high concentration is necessary, consider using solubilizing agents, but their effects must be validated for your specific experiment. | |
| Delayed Precipitation (Post-Incubation) | Media Instability: The compound may be interacting with media components (salts, proteins) over time, forming insoluble complexes. | Test the solubility in different media formulations if possible. Ensure the medium's pH is stable. Using a lower final concentration of this compound is also advised. |
| Temperature Fluctuations: Repeated warming and cooling of the media containing the compound can affect solubility. | Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods. |
Quantitative Data: this compound Solubility
The following table summarizes solubility information for this compound stock solutions based on available data.
| Solvent | Reported Concentration | Application | Reference |
| Acetone | 10 mg/mL | Antifungal Assays | |
| DMSO | Not specified, but widely used for in vitro stock preparation. | General Cell Culture | |
| Methylene Chloride | Used for extraction. | Chemical Isolation | |
| Chloroform | Used for chromatography. | Chemical Purification |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound/Radicicol is approx. 364.8 g/mol ).
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A properly stored stock solution can be stable for up to two years at -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Volumes: Determine the volume of stock solution needed to reach your desired final concentration. Ensure the final DMSO concentration remains at or below 0.5% (ideally ≤0.1%).
-
Intermediate Dilution: In a sterile tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 200 µL) of the pre-warmed medium. Gently mix.
-
Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed medium while gently swirling the flask or plate.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Monorden E Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monorden E in aqueous solutions. Our goal is to help you navigate potential challenges in your experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
Monorden, also known as Radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, making it a valuable tool in cancer research and other therapeutic areas.
However, this compound, as a resorcylic acid lactone, is susceptible to degradation in aqueous environments.[3][4][5] The primary degradation pathway is the hydrolysis of its macrolactone ring, which results in an inactive form of the compound.[3][4][5] This instability can lead to a loss of potency and variability in experimental outcomes.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound can be influenced by several factors:
-
pH: The rate of hydrolysis of lactone rings is often pH-dependent. Both acidic and basic conditions can catalyze the degradation of this compound.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of small molecules.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
-
Enzymes: If working with cell lysates or other biological matrices, enzymes such as esterases could potentially contribute to the degradation of this compound.
Q3: How should I prepare and store this compound to ensure maximum stability?
To maintain the integrity of your this compound, follow these storage and handling guidelines:
| Preparation & Storage | Recommendation | Rationale |
| Stock Solution | Dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). | DMSO is a common solvent for water-insoluble compounds and can help preserve stability in the frozen state. |
| Aliquoting | Aliquot the DMSO stock solution into single-use volumes. | This prevents multiple freeze-thaw cycles, which can degrade the compound. |
| Storage Temperature | Store the aliquoted stock solution at -20°C or -80°C. | Low temperatures significantly slow down the rate of chemical degradation. |
| Light Protection | Protect the stock solution from light by using amber vials or by wrapping the vials in foil. | This minimizes the risk of photodegradation. |
| Working Solutions | Prepare fresh working solutions in your aqueous experimental buffer or media immediately before use. | The stability of this compound is significantly lower in aqueous solutions compared to DMSO. |
| Final DMSO Concentration | When preparing working solutions, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced artifacts in your experiments. | High concentrations of DMSO can have independent biological effects. |
Q4: For how long can I expect my this compound working solution to be stable in cell culture medium?
The stability of this compound in cell culture medium at 37°C is limited. Due to the potential for hydrolysis and metabolism by cells, it is recommended to replace the medium with freshly prepared this compound every 24 to 72 hours in long-term experiments to ensure a consistent and effective concentration. For shorter experiments, it is still best practice to prepare the working solution as close to the time of use as possible.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
This is often the first indication of a stability problem.
Caption: Troubleshooting workflow for this compound instability.
Issue 2: Appearance of unknown peaks in my HPLC/LC-MS analysis.
This could indicate the presence of degradation products.
-
Hypothesis: The additional peaks are likely hydrolysis products of this compound. The primary degradation product is expected to be the hydrolyzed form where the lactone ring is opened.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: Use this as your baseline (T=0) chromatogram.
-
Incubate and re-analyze: Incubate your working solution under your experimental conditions (e.g., 37°C in cell culture medium) and analyze aliquots at different time points (e.g., 2, 4, 8, 24 hours).
-
Compare chromatograms: An increase in the area of the new peaks over time, with a corresponding decrease in the parent this compound peak, strongly suggests degradation.
-
Mass Spectrometry: If available, use LC-MS to determine the mass of the unknown peaks. The hydrolyzed product will have a mass increase of 18.0106 Da (the mass of a water molecule) compared to the parent this compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).
-
Stress Conditions: Aliquot the solution and subject it to the following stress conditions in parallel:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at 60°C, protected from light.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection). If available, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability of this compound in Experimental Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental aqueous buffer (e.g., cell culture medium, PBS) at the final concentration you will use in your experiments.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and quench the degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will serve as your T=0 sample. Centrifuge to pellet any precipitated proteins and transfer the supernatant for analysis.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take aliquots and process them in the same way as the T=0 sample.
-
Analysis: Analyze all the samples by a validated HPLC or LC-MS method to quantify the remaining percentage of this compound at each time point.
-
Data Interpretation: Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
Hsp90 Signaling Pathway and this compound's Mechanism of Action
This compound inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of Hsp90's client proteins. Many of these client proteins are key components of oncogenic signaling pathways.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
References
- 1. Radicicol induces intracellular accumulation of glycan-deficient clusterin variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admin.ich.org [admin.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Optimizing Monorden E Concentration for Hsp90 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Monorden (also known as Radicicol) for effective Heat Shock Protein 90 (Hsp90) inhibition in experimental settings. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Monorden as an Hsp90 inhibitor?
Monorden is a potent, naturally derived inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. Monorden binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway. By targeting Hsp90, Monorden can simultaneously disrupt multiple oncogenic signaling pathways.
Q2: What is a typical starting concentration range for Monorden in cell culture experiments?
The effective concentration of Monorden can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. A common starting point for in vitro studies is to perform a dose-response experiment covering a broad range of concentrations, typically from nanomolar (nM) to low micromolar (µM). Based on available data, a range of 10 nM to 10 µM is often a reasonable starting point for initial screening in various cancer cell lines.
Q3: How do I determine the optimal concentration of Monorden for my specific cell line and experiment?
The optimal concentration should be determined empirically for each cell line and experimental setup. The most common methods to determine the optimal concentration are:
-
Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo): These assays are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of Monorden that reduces cell viability by 50%.
-
Western Blot Analysis: This technique is used to assess the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and the induction of the heat shock response (e.g., upregulation of Hsp70), which are hallmarks of Hsp90 inhibition. The optimal concentration will be the lowest concentration that shows a significant effect on these markers.
Q4: What are some common Hsp90 client proteins I can monitor to confirm Monorden's activity?
Several key signaling proteins are dependent on Hsp90 for their stability and function. Monitoring the degradation of these client proteins by Western blot is a reliable method to confirm the efficacy of Monorden. Commonly monitored Hsp90 client proteins include:
-
Kinases: Akt, Raf-1, Cdk4/6, HER2/ErbB2
-
Transcription factors: HIF-1α, mutant p53
-
Steroid hormone receptors: Estrogen Receptor (ER), Androgen Receptor (AR)
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of Monorden (no client protein degradation or effect on cell viability) | Compound Instability/Degradation: Monorden, like many natural products, can be unstable. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to loss of activity. | Prepare fresh stock solutions of Monorden in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Poor Solubility: Monorden may precipitate in the cell culture medium, especially at higher concentrations, reducing its effective concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility. Visually inspect the medium for any signs of precipitation after adding Monorden. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to Hsp90 inhibitors. This could be due to lower dependence on Hsp90 for survival or upregulation of drug efflux pumps. | Try a different cell line known to be sensitive to Hsp90 inhibitors. You can also investigate mechanisms of resistance, such as the expression of ABC transporter proteins. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact the response to drug treatment. | Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate Drug Concentration: Errors in preparing stock solutions or serial dilutions can lead to inconsistent results. | Carefully prepare and validate the concentration of your Monorden stock solution. Use calibrated pipettes for all dilutions. | |
| High background in Western blots | Non-specific antibody binding: The primary or secondary antibody may be binding to proteins other than the target. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps. Use a high-quality, specific primary antibody. |
| Unexpected cell death at low Monorden concentrations | Off-target effects: At higher concentrations, some drugs can have off-target effects leading to cytotoxicity. | Perform a careful dose-response analysis to identify a concentration range where specific Hsp90 inhibition is observed without significant off-target toxicity. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Monorden in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of treatment and the cell viability assay used.
Table 1: Monorden IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | ~ 0.1 - 1 | [1] |
| HeLa | Cervical Cancer | ~ 0.05 - 0.5 | |
| A549 | Lung Cancer | ~ 0.2 - 2 | |
| U87MG | Glioblastoma | ~ 0.1 - 1.5 | |
| Jurkat | T-cell Leukemia | ~ 0.01 - 0.1 |
Note: The IC50 values are approximate ranges compiled from various sources and should be used as a guideline for designing experiments. The citation provided is an example, and further literature search is recommended for specific cell lines.
Experimental Protocols
Protocol 1: Determining the IC50 of Monorden using MTT Assay
This protocol outlines the steps to determine the concentration of Monorden that inhibits cell viability by 50%.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Monorden stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Monorden Treatment:
-
Prepare serial dilutions of Monorden in complete culture medium from the stock solution. A common starting range is 10 µM down to 1 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Monorden concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Monorden.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[2][3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Monorden concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the effect of Monorden on the protein levels of Hsp90 clients.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Monorden stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Monorden (determined from the IC50 experiment or a range around the expected effective concentration) for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize them to the loading control to determine the relative protein levels.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Analyze Hsp90-Client Protein Interaction
This protocol is for investigating the effect of Monorden on the interaction between Hsp90 and its client proteins.
Materials:
-
Target cancer cell line
-
Monorden
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against Hsp90 or a specific client protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Monorden at the desired concentration and for the appropriate time. Include a vehicle control.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90. A decrease in the co-immunoprecipitated client protein in the Monorden-treated sample indicates a disruption of the Hsp90-client interaction.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Hsp90 inhibition by Monorden.
Caption: Hsp90 chaperone cycle and its inhibition by Monorden.
Caption: Experimental workflow for optimizing Monorden concentration.
Caption: Troubleshooting logic for Monorden experiments.
References
Technical Support Center: Monorden E and Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Monorden E (also known as Radicicol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a well-established inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins, many of which are involved in cell growth, proliferation, and survival.
Q2: I'm observing unexpected phenotypes in my cellular assay that are inconsistent with Hsp90 inhibition alone. What could be the cause?
A2: Unexpected cellular phenotypes could be due to off-target effects of this compound. An off-target effect occurs when a compound interacts with unintended biological molecules.[4] It is crucial to validate that the observed phenotype is a direct result of Hsp90 inhibition.
Q3: What are the known or potential off-targets of this compound?
A3: this compound has been reported to interact with other proteins, particularly at higher concentrations. These include other members of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily of ATPases, as well as other kinases and enzymes.[5][6] Known potential off-targets include Pyruvate Dehydrogenase Kinase (PDK) isoforms, ATP citrate (B86180) lyase, and Topoisomerase VI.[7][8][9][10]
Q4: How can I determine if the effects I'm seeing are on-target or off-target?
A4: Several experimental approaches can help distinguish between on-target and off-target effects. These include:
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects.
-
Use of a structurally different Hsp90 inhibitor: If a different Hsp90 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of Hsp90 should phenocopy the effects of this compound if they are on-target.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to Hsp90 in your cells at the concentrations used.
Q5: My results suggest a potential off-target effect. What are the next steps?
A5: If you suspect an off-target effect, the next step is to identify the responsible protein(s). A logical workflow for investigating this is outlined below. Broad-spectrum screening assays, such as kinome scans or proteomic profiling, can help identify potential off-target candidates. Once a candidate is identified, you can validate the interaction using biochemical or biophysical assays.
Quantitative Data on this compound Interactions
The following table summarizes the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound (Radicicol) for its primary target and potential off-targets.
| Target | Target Class | Assay Type | Value | Reference(s) |
| Hsp90 | Chaperone | Various | < 1 µM (IC50) | [7][8] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Kinase | In vitro kinase assay | 230 µM (IC50) | [7][8] |
| Pyruvate Dehydrogenase Kinase 2 (PDK2) | Kinase | In vitro kinase assay | 23 µM (Ki) | [9] |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Kinase | In vitro kinase assay | 400 µM (IC50) | [7][8] |
| ATP Citrate Lyase | Lyase | Enzyme activity assay | 7 µM (Ki for ATP) | [10] |
| ATP Citrate Lyase | Lyase | Enzyme activity assay | 13 µM (Ki for citrate) | [10] |
| Topoisomerase VI | Topoisomerase | Decatenation assay | ~100 µM (IC50) | [9] |
| Fat Mass and Obesity-associated Protein (FTO) | Demethylase | In vitro assay | 16.04 µM (IC50) | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate on- and off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein (e.g., Hsp90 or a suspected off-target).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: In Vitro Kinase Assay
This protocol is a general method to determine if this compound directly inhibits the activity of a purified kinase of interest. This example uses a radiometric assay with ³²P-ATP, but other detection methods (e.g., luminescence-based) can be used.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (protein or peptide)
-
This compound
-
DMSO (vehicle control)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
[γ-³²P]ATP
-
ATP
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and autoradiography
Procedure:
-
Prepare Kinase Reaction Mix:
-
In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.
-
-
Inhibitor Pre-incubation:
-
Aliquot the kinase reaction mix into separate tubes.
-
Add serial dilutions of this compound or DMSO to the respective tubes.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP to each tube.
-
Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
-
Stop Reaction and Analyze:
-
Terminate the reactions by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
-
Data Analysis:
-
Quantify the radioactive signal for the phosphorylated substrate band.
-
Plot the signal intensity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Hsp90 Signaling Pathway and this compound Inhibition
Caption: Hsp90 pathway and this compound's inhibitory action.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic for Off-Target Effects
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. GHKL, an emergent ATPase/kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GHKL domain - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radicicol | PDK1/PDK3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radicicol binds and inhibits mammalian ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Monorden E in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Monorden E (also known as Radicicol), a potent inhibitor of Heat Shock Protein 90 (Hsp90) in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against fungi?
A1: this compound, also known as Radicicol (B1680498), is a natural product that acts as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone essential for the proper folding, stability, and function of a wide range of "client" proteins, many of which are critical for fungal growth, development, and stress responses.[4][5][6] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound blocks its chaperone activity.[1] This leads to the misfolding and degradation of Hsp90 client proteins, ultimately inhibiting fungal growth and viability.[4][5]
Q2: We are observing high levels of resistance to this compound in our fungal strain. What are the likely mechanisms?
A2: Resistance to this compound can arise through several mechanisms. The most well-documented is the alteration of the drug's target, Hsp90.[2][7] Specific point mutations in the HSP90 gene can reduce the binding affinity of this compound to the Hsp90 protein. For example, a substitution of isoleucine for a highly conserved leucine (B10760876) in the nucleotide-binding site of Hsp90 has been shown to confer resistance to radicicol.[2][7] Other potential, though less specific, mechanisms could include increased drug efflux through the activation of multidrug resistance (MDR) transporters or the activation of compensatory stress response pathways.
Q3: Can this compound be used in combination with other antifungal agents?
A3: Yes, and this is a key strategy for overcoming resistance and enhancing efficacy. Hsp90 is known to play a crucial role in the fungal response to stress induced by other antifungal drugs.[4][6] Inhibition of Hsp90 by this compound can potentiate the activity of other antifungal agents, such as azoles (e.g., fluconazole) and echinocandins.[6] This synergistic effect can restore the susceptibility of otherwise resistant fungal strains.
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against different fungi?
A4: The antifungal activity of this compound varies significantly depending on the fungal species. Some fungi are highly sensitive, while others exhibit moderate resistance. The table below summarizes reported MIC values for this compound against a range of plant pathogenic fungi and oomycetes.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Cryphonectria parasitica | 1.56 |
| Taphrina wiesneri | 1.56 |
| Valsa kunzei | 1.56 |
| Pythium debaryanum | 10 |
| Fusarium graminearum | Moderately Resistant |
| Fusarium oxysporum f. sp. lycopersici | Moderately Resistant |
| Rhizoctonia solani | 100 |
| Colletotrichum coccodes | > 100 |
Data compiled from multiple sources.[1][8]
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent inhibitor concentration due to improper storage or handling.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use.
-
Possible Cause: Variability in fungal inoculum.
-
Solution: Standardize the inoculum preparation. Use a consistent method for spore collection and quantification (e.g., hemocytometer) to ensure a uniform starting cell density in your assays.
-
Possible Cause: Edge effects in microtiter plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples as they are more susceptible to evaporation. Fill the peripheral wells with sterile water or media to maintain humidity.
Problem 2: No observable antifungal effect at expected concentrations.
-
Possible Cause: Intrinsic or acquired resistance in the fungal strain.
-
Solution: Sequence the HSP90 gene of your fungal strain to check for mutations in the this compound binding site, particularly the conserved leucine residue.[2][7] Consider performing a synergy assay with other antifungal drugs to see if Hsp90 inhibition can restore susceptibility.
-
Possible Cause: Induction of a compensatory heat shock response.
-
Solution: Inhibition of Hsp90 can trigger the upregulation of other chaperones like Hsp70. Analyze earlier time points in your experiment before this compensatory response is fully established. Co-treatment with an inhibitor of the heat shock response can also be considered.
Problem 3: Difficulty in interpreting MIC endpoints.
-
Possible Cause: Trailing growth, where a small amount of residual growth is observed at concentrations above the MIC.
-
Solution: Read the MIC at the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the drug-free control, as recommended by standardized protocols like those from CLSI or EUCAST. Using a spectrophotometer to measure optical density can provide a more objective reading.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.078 – 100 µg/mL).[1]
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plate at a suitable temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth compared to the drug-free control.
-
Protocol 2: Identification of Hsp90 Gene Mutations
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-resistant and a susceptible (wild-type) fungal strain using a suitable fungal DNA extraction kit.
-
PCR Amplification of the HSP90 Gene:
-
Design primers flanking the N-terminal ATP-binding domain of the HSP90 gene. The primer design should be based on the known HSP90 sequence of the fungal species or a closely related one.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target region.
-
-
DNA Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Sequence both the forward and reverse strands to ensure accuracy.
-
-
Sequence Analysis:
-
Align the DNA sequence from the resistant strain with the sequence from the susceptible strain using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide changes that result in amino acid substitutions, paying close attention to the region known to be involved in this compound binding.
-
Mandatory Visualizations
Caption: Hsp90-mediated stress response pathways in fungal drug resistance.
Caption: Workflow for investigating this compound resistance in fungal strains.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. Structural basis of the radicicol resistance displayed by a fungal hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing Hsp90 function as a powerful, broadly effective therapeutic strategy for fungal infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Structural basis of the radicicol resistance displayed by a fungal Hsp90 - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 8. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Monorden E treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Monorden E (also known as Radicicol), a potent inhibitor of Heat Shock Protein 90 (Hsp90).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to inconsistent experimental results with Monorden treatment.
Question 1: I am observing variable or no degradation of Hsp90 client proteins (e.g., AKT, Raf-1, CDK4) after Monorden treatment. What are the possible causes and solutions?
Possible Causes:
-
Compound Instability or Degradation: Monorden, like many natural products, can be susceptible to degradation. Improper storage or handling can lead to a loss of potency.
-
Solubility Issues: Monorden has limited aqueous solubility and may precipitate in cell culture media, reducing its effective concentration.
-
Suboptimal Inhibitor Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between different cell lines.
-
Cell Line-Specific Factors: Different cell lines express varying levels of Hsp90 and its client proteins, and may have different dependencies on the Hsp90 chaperone machinery.[1][2]
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the effects of Monorden.[3]
Troubleshooting Steps:
| Potential Problem | Recommended Solution |
| Compound Integrity | Store powdered Monorden at -20°C.[4] Prepare fresh stock solutions in a suitable solvent like DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] |
| Solubility | Prepare a high-concentration stock solution in DMSO. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Gently mix the media after adding Monorden to ensure even distribution and avoid precipitation.[6] |
| Concentration and Time | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation.[5] |
| Cell Line Variability | Verify the expression levels of Hsp90 and the client protein of interest in your cell line. Select a client protein known to be highly sensitive to Hsp90 inhibition for initial validation experiments.[5] |
| Heat Shock Response | Analyze earlier time points (e.g., 6-12 hours) before the compensatory upregulation of other chaperones can occur.[5] Co-treat with an inhibitor of the heat shock response as a potential experimental strategy.[5] |
Question 2: My cell viability assay results with Monorden are inconsistent. What should I check?
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly affect the outcome of viability assays.
-
Cell Passage Number: Cellular characteristics and drug sensitivity can change over time in culture. Using cells with high passage numbers may lead to inconsistent results.
-
Edge Effects in Multi-well Plates: The outer wells of 96-well plates are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.
Troubleshooting Steps:
| Potential Problem | Recommended Solution |
| Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Cell Passage | Use cells within a consistent and low passage number range for all experiments. |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental samples. Fill the outer wells with sterile PBS or media to minimize evaporation from the inner wells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Monorden? Monorden is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[7] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for tumor cell growth and survival.[8]
Q2: How should I prepare and store Monorden? Monorden powder should be stored at -20°C.[4] For experimental use, prepare a stock solution in a suitable solvent such as DMSO.[4] We recommend preparing small aliquots of the stock solution and storing them at -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix gently.
Q3: Which Hsp90 client proteins are commonly assessed to confirm Monorden's activity? Commonly studied Hsp90 client proteins that are sensitive to degradation following Hsp90 inhibition include Akt, Raf-1, CDK4, HER2, and mutant B-RAF.[9][10][11] The choice of client protein to monitor will depend on the specific signaling pathways active in your cell line of interest.
Q4: Can Monorden treatment lead to resistance? Yes, resistance to Hsp90 inhibitors can occur. One of the primary mechanisms is the activation of the Heat Shock Response (HSR), which leads to the upregulation of other chaperones like Hsp70 that can compensate for Hsp90 inhibition.[3] Other potential mechanisms include mutations in Hsp90 that reduce inhibitor binding and increased expression of drug efflux pumps.[3]
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Monorden (Radicicol) and other Hsp90 inhibitors in various cancer cell lines.
Table 1: IC50 Values of Monorden (Radicicol) Derivatives in Lung Adenocarcinoma Cell Lines [12]
| Cell Line | Hsp90 Inhibitor | IC50 (nM) |
| H2228 | STA-9090 | 4.131 |
| H2009 | STA-9090 | 4.453 |
| H1975 | STA-9090 | 4.739 |
| H3122 | STA-9090 | 7.991 |
| H1781 | STA-9090 | 9.954 |
| Calu-3 | STA-9090 | 18.445 |
| H1650 | AUY-922 | 1.472 |
| H2009 | AUY-922 | 2.501 |
| H1975 | AUY-922 | 2.595 |
| H1781 | AUY-922 | 23.787 |
| A549 | AUY-922 | 31.986 |
| Calu-3 | AUY-922 | 1740.91 |
Table 2: Disease Control Efficacy of Monorden against Fungal Plant Diseases [7]
| Disease | Pathogen | Monorden Concentration (µg/mL) | Control Value (%) |
| Rice Blast | Magnaporthe oryzae | 500 | 90.0 |
| 250 | 78.8 | ||
| 125 | 25.0 | ||
| Rice Sheath Blight | Rhizoctonia solani | 500 | 72.3 |
| 250 | 55.1 | ||
| 125 | 30.8 | ||
| Wheat Leaf Rust | Puccinia recondita | 500 | 85.6 |
| 250 | 60.2 | ||
| 125 | 45.3 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the steps to assess the degradation of Hsp90 client proteins following Monorden treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Monorden and a vehicle control (e.g., DMSO) for the chosen duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against your client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to assess the effect of Monorden on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL/well.[14]
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Monorden in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Monorden-containing medium to the respective wells. Include a vehicle control.
-
Incubate for the desired period of exposure (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[14]
-
Incubate for 1 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Hsp90 signaling pathway and Monorden's mechanism of action.
References
- 1. High HSP90 expression is associated with decreased survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radicicol | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Monorden E Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Monorden E in normal cells during in vitro experiments.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
High levels of cytotoxicity in normal cell lines can be a significant challenge when working with this compound. This guide provides solutions to common issues encountered during experimentation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death at low concentrations of this compound | 1. High sensitivity of the cell line: Normal cells can be sensitive to the inhibition of Hsp90's essential housekeeping functions. 2. Incorrect dosage: The optimal concentration for cancer cell inhibition might be highly toxic to non-cancerous cells. 3. Prolonged exposure time: Continuous exposure can lead to cumulative toxicity. | 1. Perform a dose-response curve: Determine the IC50 value for your specific normal cell line to identify a tolerable concentration range. 2. Reduce exposure time: Consider shorter incubation periods with this compound. 3. Use a lower, sub-lethal concentration: If the goal is to study specific pathway inhibition without causing cell death, a lower dose may be sufficient. |
| Inconsistent results between experiments | 1. Cell cycle-dependent toxicity: The phase of the cell cycle can influence a cell's sensitivity to Hsp90 inhibition. 2. Variability in cell health and density: Unhealthy or overly confluent cells are more susceptible to stress. | 1. Synchronize cell cultures: Use methods like serum starvation to arrest cells in the same phase of the cell cycle. 2. Ensure consistent cell culture practices: Maintain optimal cell health and seed cells at a consistent density for all experiments. |
| Off-target effects observed | 1. High concentration of this compound: At higher concentrations, the likelihood of off-target binding increases. | 1. Titrate down the concentration: Use the lowest effective concentration of this compound that still elicits the desired on-target effect. 2. Include appropriate controls: Use a structurally related but inactive analog of this compound, if available, to distinguish between on-target and off-target effects. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Radicicol, is a macrocyclic antifungal antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[3] This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[3]
Q2: Why is this compound toxic to normal cells?
Hsp90 is an essential molecular chaperone in all eukaryotic cells, responsible for the proper folding and stability of a wide range of "client" proteins that are vital for normal cellular functions and homeostasis.[4][5] By inhibiting Hsp90, this compound disrupts these fundamental processes, which can lead to cytotoxicity in normal cells, not just cancer cells.
Q3: Are cancer cells more sensitive to this compound than normal cells?
Generally, cancer cells are thought to be more sensitive to Hsp90 inhibitors than normal cells.[2] This is because cancer cells are often in a state of high stress due to rapid proliferation and accumulation of mutated proteins, making them more dependent on the protein-folding machinery, including Hsp90.[1] Additionally, Hsp90 in tumor cells often exists in a high-affinity, multichaperone complex, which may increase its binding to inhibitors like this compound.[1][2]
Data Presentation: Comparative Cytotoxicity of this compound (Radicicol)
Direct comparative studies of this compound across a wide panel of cancer and normal cell lines are limited in the public domain. The following table summarizes available data to provide an indication of its cytotoxic profile. Researchers should determine the specific IC50 for their cell lines of interest.
| Cell Line | Cell Type | IC50 / GI50 (µM) | Notes |
| Normal Cell Lines | |||
| Myoblasts | Normal | ~0.1 | Concentration not inducing toxicity.[6] |
| Cancer Cell Lines | |||
| A549 | Human Lung Carcinoma | 0.11 - 1.43 | [7] |
| DLD-1 | Human Colon Adenocarcinoma | 0.076 | [7] |
| HCT-116 | Human Colon Carcinoma | 0.058 - 0.13 | [7] |
| HeLa | Human Cervical Cancer | 0.1 | [7] |
| MCF7 | Human Breast Adenocarcinoma | Not specified | [8] |
| SK-BR-3 | Human Breast Adenocarcinoma | Not specified | [7] |
Disclaimer: The IC50/GI50 values are compiled from different studies and may have been determined using various methodologies and exposure times. This table should be used as a reference guide, and it is crucial to perform independent dose-response experiments for your specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Complete culture medium
-
This compound (Radicicol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Confirming Hsp90 Inhibition via Western Blotting
This protocol verifies that this compound is inhibiting its target by observing the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against Hsp70 and Hsp90 client proteins (e.g., AKT, c-RAF, CDK4, HER2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Lysis and Quantification: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies for Hsp70 and selected Hsp90 client proteins.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate. A decrease in client protein levels and an increase in Hsp70 expression indicate successful Hsp90 inhibition.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 5. Hsp90: From Cellular to Organismal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How Selective are Hsp90 Inhibitors for Cancer Cells over Normal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Degradation pathways of Monorden E under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Monorden E under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under experimental stress conditions?
A1: this compound, a macrolide antibiotic, is susceptible to degradation through several pathways when subjected to stress conditions. The primary expected degradation pathways include:
-
Hydrolysis: The ester and lactone functionalities within the this compound structure are prone to hydrolysis under both acidic and basic conditions. This can lead to the opening of the macrocyclic ring and the formation of various linearized degradation products.
-
Oxidation: The presence of susceptible functional groups makes this compound vulnerable to oxidative degradation. This can be initiated by exposure to oxidizing agents, light, or even atmospheric oxygen over time, leading to the formation of epoxides, hydroxylated derivatives, or other oxidation products.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of photolytic degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound, leading to a variety of degradation products through hydrolysis, oxidation, and other thermal decomposition reactions.
Q2: What are the initial steps I should take to investigate the stability of my this compound sample?
A2: To begin a stability investigation of this compound, a systematic forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions. The goal is to generate potential degradation products and understand the degradation pathways. Key initial steps include:
-
Literature Review: Gather any available information on the stability of this compound or structurally related compounds.
-
Purity Analysis: Establish the initial purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Forced Degradation Studies: Expose solutions of this compound to acidic, basic, oxidative, photolytic, and thermal stress conditions.
-
Analytical Monitoring: Monitor the formation of degradation products and the decrease in the parent compound concentration over time using a stability-indicating analytical method.
Q3: How do I select an appropriate analytical method for monitoring this compound degradation?
A3: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection. When developing an HPLC method, consider the following:
-
Column Selection: A C18 column is often a good starting point for macrolide analysis.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically required to achieve good separation of the parent compound from its degradation products.
-
Detector Selection: A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks, which can aid in peak tracking and identification. An MS detector provides mass information, which is invaluable for the structural elucidation of degradation products.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for its intended purpose.
Troubleshooting Guides
Problem: I am not observing any degradation of this compound under my stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. For hydrolytic studies, increase the concentration of the acid or base, or increase the temperature. For oxidative studies, increase the concentration of the oxidizing agent. For thermal studies, use a higher temperature. For photolytic studies, increase the light intensity or exposure time.
-
-
Possible Cause 2: The analytical method is not sensitive enough to detect low levels of degradation.
-
Solution: Optimize the analytical method to improve its sensitivity. This may involve increasing the injection volume, adjusting the detection wavelength, or using a more sensitive detector like a mass spectrometer.
-
-
Possible Cause 3: The this compound sample is highly stable under the tested conditions.
-
Solution: While Monorden is generally considered unstable, your specific formulation or salt form might exhibit higher stability. Consider extending the duration of the stress study.
-
Problem: I am observing complete degradation of this compound almost immediately.
-
Possible Cause 1: Stress conditions are too harsh.
-
Solution: Reduce the severity of the stress conditions. Use lower concentrations of acid, base, or oxidizing agent, or conduct the experiments at a lower temperature. For photolytic studies, reduce the light intensity.
-
-
Possible Cause 2: The diluent used to prepare the sample is causing degradation.
-
Solution: Evaluate the stability of this compound in the chosen diluent. If the diluent is contributing to degradation, select a more inert solvent.
-
Problem: I am seeing many small, poorly resolved peaks in my chromatogram.
-
Possible Cause 1: The chromatographic method is not optimized.
-
Solution: Optimize the HPLC method to improve the resolution between the degradation products. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate and column temperature.
-
-
Possible Cause 2: Multiple degradation pathways are occurring simultaneously.
-
Solution: This is expected in forced degradation studies. The goal is to develop a method that can separate as many of these products as possible. Further characterization using LC-MS can help to identify co-eluting peaks.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction at 2, 4, 8, and 24 hours.
-
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 85.2 | 2 |
| 8 | 62.5 | 4 | |
| 24 | 35.1 | 5 | |
| 0.1 M NaOH, RT | 2 | 78.9 | 3 |
| 8 | 45.3 | 5 | |
| 24 | 15.8 | 6 | |
| Water, 60°C | 24 | 95.3 | 1 |
Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products |
| 3% H₂O₂, RT | 24 hours | 72.4 | 4 |
| Dry Heat, 80°C | 48 hours | 88.1 | 2 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 81.5 | 3 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Technical Support Center: Large-Scale Synthesis of Monorden E
Welcome to the technical support center for the large-scale synthesis of Monorden E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex synthesis of this potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a resorcylic acid lactone (RAL), presents several significant challenges. These primarily include the multi-step nature of the synthesis which often leads to low overall yields. Key difficulties arise in the stereocontrolled construction of the macrocyclic ring, the late-stage installation of the chemically sensitive cis-enone moiety to avoid isomerization to the inactive trans-isomer, and the purification of intermediates and the final product. Protecting group strategies are also critical and can be complex to manage on a large scale.
Q2: What are the most common problematic steps in the synthesis of this compound and its analogs like Radicicol (B1680498)?
A2: Based on published synthetic routes, two steps are particularly challenging:
-
Macrolactonization: The formation of the 14-membered macrocycle is often a low-yielding step. Success is highly dependent on the choice of macrolactonization method, high-dilution conditions to favor intramolecular cyclization, and the conformational pre-organization of the seco-acid precursor.
-
Deprotection of Phenolic Hydroxyls: In several synthetic approaches to Radicicol (a close analog of this compound), the final deprotection of aryl methyl ethers on the resorcylic acid core has proven to be a significant hurdle, often leading to decomposition or low yields.[1]
Q3: What are the key considerations for choosing a synthetic route for large-scale production?
A3: For large-scale synthesis, the ideal route should be convergent, minimizing the number of linear steps. It should utilize readily available and cost-effective starting materials and reagents. Furthermore, the route should be robust, with individual steps consistently providing high yields and avoiding chromatographically challenging purifications. The use of polymer-assisted synthesis, as demonstrated in the synthesis of Radicicol, can facilitate purification and handling of intermediates.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in macrolactonization step | - Intermolecular reactions (dimerization, polymerization) are competing with the desired intramolecular cyclization.- The seco-acid precursor is not in a favorable conformation for cyclization.- The chosen macrolactonization reagent is not effective for the specific substrate. | - Ensure strict adherence to high-dilution conditions (slow addition of the substrate to a large volume of solvent).- Employ a macrolactonization method known to be effective for resorcylic acid lactones, such as the Yamaguchi, Shiina, or Corey-Nicolaou methods.- Consider a synthetic strategy that introduces conformational rigidity to the seco-acid precursor to pre-organize it for cyclization. |
| Isomerization of the cis-enone to the trans-enone | - The cis-enone moiety is thermodynamically less stable and can isomerize under acidic, basic, or thermal conditions. | - Introduce the cis-enone functionality as late as possible in the synthetic sequence.- Use mild reaction conditions for all subsequent steps.- Employ purification methods that avoid prolonged exposure to heat or acidic/basic conditions (e.g., rapid flash chromatography with a neutral solvent system). |
| Difficulty in deprotecting phenolic hydroxyl groups | - Standard deprotection conditions (e.g., strong acids or bases) may be too harsh and lead to decomposition of the macrocyclic structure. | - Select protecting groups that can be removed under mild and orthogonal conditions. For resorcylic acid lactones, triisopropylsilyl (TIPS) ethers have been used successfully as they can be selectively removed.[3]- For aryl methyl ethers, explore milder demethylation reagents such as BBr₃ at low temperatures or other specialized reagents. |
| Complex purification of intermediates or final product | - Presence of closely related byproducts or unreacted starting materials.- The compound is unstable on silica (B1680970) or alumina (B75360) gel. | - Optimize reaction conditions to maximize conversion and minimize byproduct formation.- Consider non-chromatographic purification techniques such as recrystallization or precipitation where possible.- For chromatographic purification, use deactivated silica gel or an alternative stationary phase. A polymer-assisted synthetic approach can simplify purification by allowing for filtration-based removal of excess reagents and byproducts.[2] |
Experimental Protocols
While a complete, large-scale, step-by-step protocol for this compound is not publicly available in a single source, the following outlines a general, composite experimental approach for key transformations based on the synthesis of Radicicol and other resorcylic acid lactones.
Protecting Group Strategy for the Resorcylic Acid Moiety
A robust protecting group strategy is crucial. The use of triisopropylsilyl (TIPS) ethers for the phenolic hydroxyls allows for regioselective protection and mild deprotection conditions.[3]
-
Procedure for TIPS Protection:
-
Dissolve the resorcylic acid derivative (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add imidazole (B134444) (2.5 eq).
-
Add triisopropylsilyl chloride (TIPS-Cl) (1.1 eq per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Purify by flash column chromatography.
-
Macrolactonization (General Procedure - Yamaguchi Esterification)
The Yamaguchi macrolactonization is a commonly used method for the formation of large-ring lactones.
-
Procedure for Yamaguchi Macrolactonization:
-
To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere, add triethylamine (B128534) (2.2 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir at room temperature.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (6.0 eq) in a large volume of anhydrous toluene.
-
Slowly add the mixed anhydride (B1165640) solution from step 2 to the DMAP solution via a syringe pump over several hours to maintain high dilution.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Comparison of Macrolactonization Methods for Resorcylic Acid Lactones (Illustrative)
| Macrolactonization Method | Reagents | Typical Yields | Key Advantages | Potential Challenges |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | 50-80% | High-yielding, widely applicable. | Requires stoichiometric activating agent. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | 60-90% | Often gives higher yields than Yamaguchi. | Anhydride reagent can be sensitive. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | 40-70% | Mild conditions. | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalyst | 50-85% | Forms the macrocyclic alkene directly. | Requires a diene precursor; catalyst can be expensive. |
Note: Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Visualizations
Signaling Pathway of Hsp90 Inhibition by this compound
Caption: Hsp90 inhibition by this compound.
Experimental Workflow for a Key Synthetic Step: Macrolactonization
Caption: Macrolactonization workflow.
Logical Relationship: Troubleshooting Deprotection Issues
Caption: Logic for troubleshooting deprotection.
References
- 1. Concise asymmetric syntheses of radicicol and monocillin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of zearalenone-16-β,D-glucoside and zearalenone-16-sulfate: A tale of protecting resorcylic acid lactones for regiocontrolled conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Monorden E in vivo
Welcome to the technical support center for Monorden E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound in vivo.
A note on nomenclature: Monorden is also widely known as Radicicol (B1680498). The information presented here pertains to this compound. While "this compound" is specified, the available scientific literature predominantly refers to it as Monorden or Radicicol. The guidance provided is based on the properties of this parent compound.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows excellent potency in vitro, but I'm not observing the expected efficacy in my animal models. What is the likely cause?
A1: This is a common challenge encountered with Monorden (Radicicol). The discrepancy between in vitro potency and in vivo efficacy is primarily attributed to its poor bioavailability. The main contributing factors are:
-
Low Aqueous Solubility: Monorden is poorly soluble in water, which can lead to precipitation upon injection into the aqueous physiological environment, thus preventing it from reaching the target tissues in sufficient concentrations.[1]
-
In vivo Instability: The parent compound, Radicicol, is known to be unstable in animals, leading to rapid metabolism and clearance before it can exert its therapeutic effect.[2]
Q2: What are the basic physicochemical properties of Monorden that I should be aware of?
A2: Understanding the fundamental properties of Monorden is crucial for developing an appropriate formulation and experimental design.
| Property | Value/Description | Source |
| Molecular Formula | C₁₈H₁₇ClO₆ | [3][4] |
| Molecular Weight | 364.78 g/mol | [3][4] |
| Appearance | Lemon-yellow needles | [1] |
| Solubility | - Insoluble: Water, Hexane- Soluble: DMSO, Methanol (MeOH), Chloroform, Ethyl Acetate (EtOAc) | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Q3: How can I improve the solubility of this compound for my in vivo experiments?
A3: Given its poor aqueous solubility, a suitable formulation is essential. Here are some strategies that have been successful for other poorly soluble Hsp90 inhibitors and can be adapted for this compound:
-
Co-solvent Systems: Use a mixture of solvents to keep the compound in solution. A common starting point is a formulation containing DMSO, PEG300, and a surfactant like Tween-80.[3][5]
-
Cyclodextrins: Encapsulating this compound in cyclodextrin (B1172386) molecules, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can significantly enhance its aqueous solubility and stability.[5]
-
Prodrug and Analogue Strategies: Research has shown that modifying the Monorden structure can improve its properties. Oxime derivatives of Radicicol have demonstrated potent antitumor activities in animal models.[2][6] A phosphate (B84403) prodrug approach has also been suggested to enhance oral bioavailability.[7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[3][4] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function.[2][3] Hsp90 is responsible for the conformational maturation and stability of numerous client proteins, many of which are critical for cancer cell growth and survival, such as Raf-1, ErbB2, and Bcr-Abl.[2][8][9] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.[3][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after administration. | Poor aqueous solubility of this compound. The formulation is not robust enough for the physiological environment. | - Increase the percentage of co-solvents like PEG300 or surfactants like Tween-80 in your vehicle.- Consider formulating with a cyclodextrin (e.g., 20% SBE-β-CD in saline) to enhance solubility.[5]- Ensure the final formulation is clear before injection. Gentle heating or sonication may aid dissolution.[3][5] |
| Lack of tumor growth inhibition despite achieving a soluble formulation. | - Rapid Metabolism/Instability: The compound is being cleared from the system too quickly.[2]- Suboptimal Dosing: The dose and/or frequency of administration may not be sufficient to maintain a therapeutic concentration. | - Consider using more stable derivatives, such as the oxime analogues of Radicicol, which have shown improved in vivo efficacy.[2][6]- Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing schedule.[10]- Perform a dose-escalation study to find the maximum tolerated dose (MTD) that can be administered without unacceptable toxicity.[10] |
| High toxicity observed in animal models at effective doses. | The formulation vehicle or the compound itself may be causing toxicity. | - If using a high percentage of DMSO, try to reduce it as it can be toxic. Formulations with lower DMSO content (e.g., 10%) are often better tolerated.[5]- Evaluate the toxicity of the vehicle alone in a control group.- If the compound itself is toxic, a more targeted delivery system (e.g., liposomes or nanoparticles) could be explored to reduce systemic exposure and off-target effects. |
| Inconsistent results between experiments. | Variability in formulation preparation or administration. | - Prepare fresh formulations for each experiment and ensure complete dissolution of the compound.- Standardize the administration technique (e.g., injection speed, needle gauge) to ensure consistent delivery. |
Experimental Protocols & Methodologies
Formulation Protocol for Poorly Soluble Hsp90 Inhibitors (Adapted for this compound)
This protocol provides a starting point for formulating this compound for in vivo studies. Optimization may be required.
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol 1: Co-Solvent Formulation [5]
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. For example, to make a final formulation with 10% DMSO, you would first dissolve the compound in this volume.
-
Add PEG300 to the solution and mix thoroughly. A common ratio is 40% of the final volume.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is homogeneous.
-
Slowly add sterile saline to reach the final desired volume (e.g., 45% of the final volume) while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, gentle warming or sonication can be used to achieve a clear solution.
Table of Formulation Components:
| Formulation | Components | Achievable Concentration (for similar Hsp90 inhibitors) | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is typically obtained.[5] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.0 mg/mL | Cyclodextrin-based formulation for improved solubility and stability.[5] |
Visualizations
Caption: Workflow for a typical in vivo study with this compound.
Caption: Key barriers to this compound bioavailability in vivo.
Caption: Mechanism of Hsp90 inhibition by this compound.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. Development of radicicol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radicicol | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 4. Radicicol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel oxime derivatives of radicicol induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Radicicol Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Monorden (Radicicol) vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins. Among the naturally derived inhibitors of Hsp90, Monorden (also known as Radicicol) and Geldanamycin (B1684428) have been extensively studied. Both compounds effectively inhibit Hsp90 function by binding to its N-terminal ATP-binding pocket, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis. This guide provides an objective comparison of Monorden and Geldanamycin, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection and application.
Mechanism of Action: A Shared Target
Both Monorden and Geldanamycin are potent inhibitors of the Hsp90 molecular chaperone.[1] They function by competitively binding to the ATP/ADP-binding pocket located in the N-terminal domain of Hsp90.[1][2] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination of Hsp90-dependent client proteins. These client proteins, many of which are crucial for cancer cell survival and proliferation (e.g., Akt, Raf-1, HER2, mutated p53), are then targeted for degradation by the 26S proteasome.[2][3][4] This targeted degradation of oncoproteins is the primary mechanism behind the anticancer effects of both inhibitors.[4]
Quantitative Comparison of Inhibitor Performance
The efficacy of Hsp90 inhibitors can be quantified through various parameters, including their binding affinity (Kd) to Hsp90 and their half-maximal inhibitory concentration (IC50) for Hsp90's ATPase activity and for cell growth inhibition. The following tables summarize key quantitative data for Monorden and Geldanamycin.
| Parameter | Monorden (Radicicol) | Geldanamycin | Reference |
| Binding Affinity (Kd) | 19 nM | ~0.4 µM - 1.2 µM | [5][6] |
| IC50 (Hsp90 ATPase Activity) | < 1 µM | Not explicitly stated in provided abstracts | [7] |
| IC50 (Cell Growth Inhibition) | Varies by cell line (e.g., 8.563 µM for P. falciparum) | Varies significantly by cell line (e.g., 0.4-3 nM for glioma, 2-20 nM for breast cancer, 20 nM for P. falciparum) | [7][8][9] |
| Table 1: Comparative biochemical and cellular potencies of Monorden and Geldanamycin. |
| Hsp90 Client Protein | Effect of Monorden (Radicicol) | Effect of Geldanamycin | Reference |
| p185erbB2 (HER2) | Depletion in SKBR3 cells | Depletion in SKBR3 cells | [2] |
| Raf-1 | Depletion in SKBR3 cells | Depletion in SKBR3 cells; Polyubiquitination and degradation | [2][10] |
| Mutant p53 | Depletion in SKBR3 cells | Depletion in various cancer cells | [2][11] |
| Akt | Not explicitly stated in provided abstracts | Down-regulation in NKTL cells | [12] |
| Lck | Not explicitly stated in provided abstracts | Degradation in T-lymphocytes | [10] |
| Table 2: Effect of Monorden and Geldanamycin on key Hsp90 client proteins. |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the degradation of Hsp90 client proteins following treatment with Monorden or Geldanamycin.
1. Cell Culture and Treatment:
-
Seed cells (e.g., breast cancer cell lines like SKBR3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Monorden or Geldanamycin (and a vehicle control, such as DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13][14]
-
Transfer the supernatant (protein extract) to a new tube.[14]
3. Protein Quantification:
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.[13][14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[13]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[13][14]
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., HER2, Akt, Raf-1) overnight at 4°C.[13][14] A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
6. Detection and Analysis:
-
Prepare an ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.[14]
-
Perform densitometric analysis of the protein bands to quantify the levels of the client proteins relative to the loading control.[14]
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treat the cells with a range of concentrations of Monorden or Geldanamycin for the desired duration (e.g., 72 hours).[16]
2. MTT Incubation:
-
After the treatment period, remove the medium.[16]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17][18]
3. Formazan (B1609692) Solubilization:
-
After incubation, remove the MTT solution.[16]
-
Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]
4. Absorbance Measurement:
-
Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][17] A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
Visualizing the Molecular Impact
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Hsp90 inhibition pathway by Monorden or Geldanamycin.
Caption: General workflow for Western blot analysis.
Discussion and Conclusion
Both Monorden and Geldanamycin are effective inhibitors of Hsp90, operating through a well-defined mechanism of action.[1] While both lead to the degradation of oncogenic client proteins, there are notable differences in their reported potencies. Geldanamycin and its derivatives have shown potent anticancer activity in numerous cell lines, often in the low nanomolar range.[8][11] However, the clinical development of Geldanamycin has been hampered by its hepatotoxicity and unfavorable pharmacokinetic properties.[3] Monorden also demonstrates potent Hsp90 inhibition, with a strong binding affinity in the nanomolar range.[6]
The choice between Monorden and Geldanamycin for research purposes will depend on the specific context of the study. Geldanamycin's extensive characterization and potent in vitro activity make it a valuable tool for studying the consequences of Hsp90 inhibition. Monorden, with its distinct chemical structure, serves as an important alternative and a lead compound for the development of novel Hsp90 inhibitors.[19]
This guide provides a foundational comparison to assist researchers in navigating the selection and use of these Hsp90 inhibitors. The provided experimental protocols and visualizations are intended to support the design and execution of robust and reproducible experiments in the ongoing effort to exploit Hsp90 as a therapeutic target.
References
- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The heat shock protein 90 of Plasmodium falciparum and antimalarial activity of its inhibitor, geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The heat-shock protein 90 inhibitor, geldanamycin, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
Comparative Analysis of Monorden (Radicicol) Derivatives for Hsp90 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Monorden (also known as Radicicol) and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90). This document outlines their relative potencies, supported by experimental data, and provides detailed methodologies for key biochemical and cell-based assays.
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it a compelling target for cancer therapy. Monorden, a natural macrocyclic antibiotic, is a potent Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket.[1][2] However, its poor in vivo stability has driven the development of various derivatives with improved pharmacological properties.[3] This guide focuses on a comparative evaluation of these analogs.
Comparative Inhibitory Activity of Monorden Derivatives
The following table summarizes the inhibitory activities of Monorden (Radicicol) and several of its key derivatives against Hsp90. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are derived from various biochemical and cellular assays.
| Compound Name | Derivative Class | Hsp90 Inhibition (IC50/Kd) | Cell-Based Assay (GI50/IC50) | Key Findings |
| Monorden (Radicicol) | Natural Product | ~19 nM (Kd, ATPase assay)[3] | < 1 µM[4] | Potent in vitro but poor in vivo stability. |
| NVP-AUY922 | Resorcinol-Isoxazole | < 0.1 µM (IC50) | Potent antiproliferative activity | A highly potent, synthetic derivative with improved metabolic stability. |
| KF25706 | Oxime Derivative | Competes with geldanamycin (B1684428) for Hsp90 binding | Potent antiproliferative activity | An oxime derivative with in vivo antitumor activity. |
| KF58333 | Oxime Derivative | More potent than its stereoisomer KF58332 | Potent against breast cancer cell lines | Demonstrates stereospecific antitumor activity in vivo. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis. The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Monorden derivative (or other inhibitor) at various concentrations
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the Monorden derivative in the assay buffer.
-
In a 96-well plate, add the assay buffer, the Monorden derivative solution, and the purified Hsp90 protein. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).
-
Stop the reaction by adding the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each concentration of the derivative and determine the IC50 value.
Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90. The change in fluorescence polarization is proportional to the amount of displaced labeled ligand.
Materials:
-
Purified Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Monorden derivative (or other inhibitor) at various concentrations
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the Monorden derivative in the assay buffer.
-
In a microplate, add the assay buffer, the fluorescently labeled Hsp90 ligand, and the purified Hsp90 protein.
-
Add the Monorden derivative solutions to the respective wells. Include a no-inhibitor control and a no-protein control.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition of binding for each concentration of the derivative and determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This cell-based assay determines the effect of Hsp90 inhibition on the cellular levels of known Hsp90 client proteins.
Materials:
-
Cancer cell line (e.g., MCF-7, SKBr3)
-
Cell culture medium and reagents
-
Monorden derivative
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against Hsp90 client proteins (e.g., Her2/ErbB2, Raf-1, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Monorden derivative for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the client proteins and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation at different inhibitor concentrations.
Visualizing the Mechanism of Action
The following diagrams illustrate the Hsp90 chaperone cycle and the mechanism of inhibition by Monorden derivatives, as well as an example of an experimental workflow.
Caption: Hsp90 inhibition by Monorden derivatives.
Caption: Workflow for Western blot analysis.
References
Unveiling the Chaperone's Demise: A Comparative Guide to Monorden E-Induced Hsp90 Client Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Monorden E (also known as Radicicol) and other leading Hsp90 inhibitors in their ability to induce the degradation of key oncogenic client proteins. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and drug development.
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of a multitude of signaling proteins, many of which are integral to cancer cell proliferation and survival. Consequently, inhibiting Hsp90 has emerged as a promising strategy in cancer therapy. Hsp90 inhibitors, by binding to the N-terminal ATP-binding pocket of the chaperone, disrupt its function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This guide focuses on validating the efficacy of this compound in this process, comparing it with other well-characterized Hsp90 inhibitors, Geldanamycin and its derivative 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG).
Comparative Analysis of Hsp90 Inhibitor-Mediated Client Protein Degradation
The effectiveness of an Hsp90 inhibitor is frequently assessed by its potency in inducing the degradation of specific client proteins crucial for tumor progression. The following tables summarize the comparative efficacy of this compound, Geldanamycin, and 17-AAG in reducing the levels of key Hsp90 client proteins: HER2, Akt, and c-Raf.
| Hsp90 Inhibitor | Cell Line | Client Protein | IC50 for Degradation (nM) * | Reference |
| This compound (Radicicol) | SKBr3 (Breast Cancer) | HER2 | ~50 | [1] |
| Geldanamycin | SKBr3 (Breast Cancer) | HER2 | ~100 | [1] |
| 17-AAG | JIMT-1 (Breast Cancer) | HER2 | 30-40 | [2] |
| This compound (Radicicol) | Multiple Cell Lines | Akt | Not Quantified | [3] |
| Geldanamycin | HL-60/Bcr-Abl, K562 | Akt | Activity Reduced | [4] |
| 17-AAG | BT-474 (Breast Cancer) | Akt | >95% reduction at 50 mg/kg | |
| This compound (Radicicol) | SKBR3 (Breast Cancer) | c-Raf | Degraded | |
| Geldanamycin | Leukemic Blasts | c-Raf | Degraded | |
| 17-AAG | COS cells | c-Raf | Degraded |
*Note: IC50 values for degradation can vary depending on the cell line, treatment duration, and experimental conditions. The data presented is a consolidation of findings from multiple sources to provide a general comparison.
Mechanism of Action: The Hsp90 Chaperone Cycle and Inhibition
Hsp90 functions as a molecular machine, utilizing the energy from ATP hydrolysis to facilitate the proper folding and stabilization of its client proteins. Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, arresting the chaperone cycle. This leaves the client proteins in an unstable conformation, making them susceptible to ubiquitination by E3 ligases, such as CHIP (C-terminus of Hsp70-interacting protein), and subsequent degradation by the proteasome.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the key steps to quantify the degradation of Hsp90 client proteins following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., SKBr3 for HER2, MCF-7 for Akt and c-Raf) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Geldanamycin, or 17-AAG for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-HER2, anti-Akt, anti-c-Raf) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of protein degradation.
Conclusion
This compound (Radicicol) is a potent Hsp90 inhibitor that effectively induces the degradation of key oncogenic client proteins. While in vitro studies suggest it has a higher binding affinity for Hsp90 compared to Geldanamycin, its in vivo stability has been a challenge for clinical development. Geldanamycin and its derivative, 17-AAG, have been more extensively studied in preclinical and clinical settings, demonstrating significant activity in promoting the degradation of a broad range of Hsp90 client proteins. The choice of inhibitor for a particular research application will depend on the specific client proteins of interest, the cell or animal model being used, and the desired pharmacokinetic properties. The methodologies provided in this guide offer a standardized approach to objectively compare the efficacy of these and other novel Hsp90 inhibitors.
References
Monorden vs. Synthetic Hsp90 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, representing a promising therapeutic strategy. This guide provides a detailed comparison of Monorden (also known as Radicicol), a naturally occurring Hsp90 inhibitor, with various classes of synthetic Hsp90 inhibitors, supported by experimental data.
Executive Summary
Monorden is a potent natural product inhibitor of Hsp90 that binds to the N-terminal ATP pocket with high affinity.[1] While it serves as a valuable research tool, its development as a clinical candidate has been hampered by poor in vivo stability.[1] Synthetic Hsp90 inhibitors have been developed to overcome the limitations of natural product-based inhibitors, offering improved pharmacological properties such as better solubility, oral bioavailability, and isoform selectivity.[2] These synthetic agents can be broadly categorized into several classes, including resorcinol-based inhibitors (structurally related to Monorden), purine-based inhibitors, and other novel scaffolds. While both Monorden and synthetic inhibitors share the fundamental mechanism of disrupting the Hsp90 chaperone cycle, they exhibit differences in potency, selectivity, and clinical potential.
Data Presentation: Quantitative Comparison of Hsp90 Inhibitors
The following tables summarize the binding affinity and cellular potency of Monorden and a selection of synthetic Hsp90 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity of Hsp90 Inhibitors
| Inhibitor | Class | Target | Binding Affinity (Kd/Ki) |
| Monorden (Radicicol) | Natural Product (Resorcylic Acid Lactone) | Hsp90 | Kd = 19 nM[3] |
| 17-AAG | Synthetic (Ansamycin derivative) | Hsp90 | - |
| NVP-AUY922 | Synthetic (Resorcinol-based) | Hsp90 | - |
| BIIB021 | Synthetic (Purine-based) | Hsp90 | - |
| SNX-2112 | Synthetic (Benzamide) | Hsp90 | Ki = 1 nM[3] |
| Ganetespib (STA-9090) | Synthetic (Triazolone-based) | Hsp90 | - |
Table 2: Cellular Potency of Hsp90 Inhibitors (IC50 Values)
| Inhibitor | Class | Cell Line | Assay | IC50 |
| Monorden (Radicicol) | Natural Product | Various | Proliferation | Varies |
| 17-AAG | Synthetic | SKBr3 (Breast Cancer) | Proliferation | 860 nM[3] |
| NVP-AUY922 | Synthetic | Various | Proliferation | Varies |
| BIIB021 | Synthetic | Various | Proliferation | Varies |
| SNX-2112 | Synthetic | Various Cancer Cell Lines | Proliferation | 10 - 50 nM[3] |
| Ganetespib (STA-9090) | Synthetic | Various | Proliferation | Varies |
Mechanism of Action: A Shared Target, Divergent Interactions
Both Monorden and the majority of synthetic Hsp90 inhibitors target the highly conserved N-terminal ATP-binding pocket of Hsp90.[1][2] By competitively inhibiting ATP binding, they lock the chaperone in an open conformation, preventing the conformational changes necessary for client protein activation and leading to their ubiquitination and subsequent degradation by the proteasome.
While the overall mechanism is similar, the specific molecular interactions within the ATP pocket can differ. Monorden, a resorcylic acid lactone, establishes key hydrogen bonds and hydrophobic interactions.[1] Synthetic inhibitors have been designed to optimize these interactions, often achieving higher affinity and improved pharmacological profiles. For instance, some synthetic inhibitors have been engineered to exhibit selectivity for specific Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, TRAP1), which may translate to a better therapeutic window and reduced off-target effects.[4] Monorden itself shows some degree of selectivity, binding more strongly to Hsp90 than to the endoplasmic reticulum homolog, Grp94.[5][6]
Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to Hsp90.
Principle: This assay measures the ability of a test compound to displace a known fluorescently labeled Hsp90 inhibitor from the ATP binding pocket. The decrease in fluorescence polarization is proportional to the amount of displaced labeled inhibitor.
Protocol:
-
Recombinant Hsp90 protein is incubated with a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) to establish a baseline fluorescence polarization.
-
Serial dilutions of the test compound (Monorden or synthetic inhibitor) are added to the mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated. This can be used to determine the binding affinity (Ki).
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Hsp90 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the Hsp90 inhibitor (Monorden or synthetic inhibitor) for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Western Blot Analysis for Client Protein Degradation
Objective: To confirm the on-target activity of Hsp90 inhibitors by measuring the degradation of known Hsp90 client proteins.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with an Hsp90 inhibitor, the levels of client proteins are expected to decrease, while the expression of co-chaperone Hsp70 is often induced as a compensatory mechanism.
Protocol:
-
Cancer cells are treated with the Hsp90 inhibitor at various concentrations for a defined time (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and Hsp70.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.
Visualizations
Caption: Hsp90 chaperone cycle and mechanism of inhibition.
References
- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monorden E and Chlorothalonil Fungicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Monorden E, a natural product, and chlorothalonil (B1668833), a widely used commercial fungicide. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating their potential applications.
Introduction
This compound, also known as radicicol, is a macrolide antibiotic produced by various fungi, such as Humicola fuscoatra.[1][2] It is recognized as an inhibitor of Heat Shock Protein 90 (Hsp90), a crucial chaperone protein in fungi.[1][2][3][4] Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide first registered for use in the United States in 1966.[5][6] It is a multi-site inhibitor, making it effective against a wide range of fungal pathogens.[7][8] This guide delves into a direct comparison of their fungicidal activities, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound: The primary antifungal mechanism of this compound is the inhibition of Hsp90.[1][2][3][4] Hsp90 is a molecular chaperone that plays a critical role in the proper folding, stability, and activation of a wide range of "client" proteins. These client proteins are often essential for cellular processes such as signal transduction, cell cycle control, and stress responses. By inhibiting Hsp90, this compound disrupts these vital cellular functions, leading to fungal cell death.[1][2][3]
Chlorothalonil: Chlorothalonil has a multi-site mode of action.[7] It reacts with thiol groups (-SH) present in various enzymes and proteins within fungal cells.[8] This reaction leads to the inactivation of these essential cellular components, disrupting key metabolic pathways like glycolysis and the Krebs cycle.[8] Its ability to act on multiple targets simultaneously is the reason for its broad-spectrum activity and the low risk of resistance development in fungi.[7]
Comparative Efficacy Data
A key study has demonstrated that this compound exhibits a stronger disease control efficacy against cucumber damping-off caused by Pythium ultimum when compared to chlorothalonil.[1][2][3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration required to control 50% of the disease severity, were calculated for both compounds.
| Compound | Pathogen | Disease | IC50 (µg/mL) | Reference |
| This compound | Pythium ultimum | Cucumber Damping-Off | 18.44 | [1] |
| Chlorothalonil | Pythium ultimum | Cucumber Damping-Off | 40.01 | [1] |
In addition to this direct comparison, this compound has shown potent antifungal activity against a range of other plant pathogenic fungi and oomycetes, with Minimum Inhibitory Concentration (MIC) values often below 2.5 µg/mL.[1][2][3][4] It has been shown to be effective against rice blast, rice sheath blight, and wheat leaf rust.[1][2][3]
Experimental Protocols
In Planta Assay for Cucumber Damping-Off
The following protocol was used to compare the efficacy of this compound and chlorothalonil in controlling cucumber damping-off.
-
Preparation of Test Solutions: this compound was dissolved in acetone (B3395972) and then diluted with a Tween 20 solution (250 µg/mL) to final concentrations of 12.5, 25, 50, 75, and 100 µg/mL.[2] Chlorothalonil was prepared similarly to serve as a positive control.[2] A 1% acetone in Tween 20 solution was used as the untreated control.[2]
-
Treatment Application: 1 mL of each test solution was applied to each well of a microtiter plate.[2]
-
Incubation: The plates were incubated in a growth chamber at 25°C with a 16-hour light cycle per day for 7 days.[2]
-
Observation: Post-emergence damping-off was observed and recorded.[2] The experiment was conducted with two runs, each having three replicates per treatment, and each replicate consisting of ten cucumber seedlings.[9]
-
Data Analysis: The dose-response curve was plotted, and the IC50 values were calculated from the collected data.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The general protocol for determining the MIC of this compound against various fungal pathogens is as follows:
-
Stock Solution Preparation: this compound was dissolved in acetone to create a stock solution of 10 mg/mL.[1][2]
-
Serial Dilution: The stock solution was serially diluted in a 96-well plate to achieve a concentration range of 0.078 to 100 µg/mL.[1][2] The final acetone concentration in each well was maintained at 1% (v/v).[1][2] A 1% acetone solution served as the untreated control.[1][2]
-
Inoculation: The wells were inoculated with the mycelia of the target fungal pathogens.[1][2]
-
Incubation: The plates were incubated at 25°C for 4-5 days.[1][2]
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycelia.[1][2] The experiment was repeated three times with three replicates for each pathogen.[1][2]
Conclusion
The available data indicates that this compound is a potent antifungal agent with a distinct mechanism of action from the conventional fungicide chlorothalonil. Notably, in a direct comparison, this compound demonstrated significantly higher efficacy in controlling cucumber damping-off caused by Pythium ultimum, with an IC50 value less than half that of chlorothalonil.[1] This, coupled with its broad-spectrum activity against other plant pathogens, suggests that this compound is a promising lead compound for the development of novel fungicides.[1][2][3][4] Its unique mode of action targeting Hsp90 could also be advantageous in managing fungal populations that have developed resistance to existing multi-site inhibitors like chlorothalonil. Further research into the in vivo efficacy, safety profile, and formulation of this compound is warranted to fully assess its potential as a next-generation fungicide.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Chlorothalonil: An Effective Solution In The Control Of Fungal Disease – Kingelong Việt Nam [kingelong.com.vn]
- 6. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 7. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 8. nbinno.com [nbinno.com]
- 9. Corrigendum: The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the in vivo efficacy of Monorden E in rice blast disease models
A Comparative Analysis of Efficacy and Mechanism of Action
For Immediate Release
Researchers, scientists, and drug development professionals in the agricultural sector are continually seeking novel and effective solutions to combat rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. This guide provides a comprehensive comparison of the in vivo efficacy of Monorden, a natural Hsp90 inhibitor, against rice blast disease, contextualized with the performance of other commercially available fungicides. This report synthesizes available experimental data, details methodologies for key in vivo experiments, and visualizes the underlying molecular and experimental frameworks.
Comparative In Vivo Efficacy Against Rice Blast
Monorden has demonstrated significant dose-dependent efficacy in controlling rice blast (Magnaporthe oryzae) in in vivo studies. At a concentration of 500 μg/mL, Monorden achieved a control value of 90.0%, which decreased to 78.8% at 250 μg/mL and 25.0% at 125 μg/mL[1][2]. While direct comparative studies of Monorden against a wide range of commercial fungicides for rice blast are not extensively published, its high efficacy at 500 μg/mL suggests it is a potent agent against this pathogen.
For context, this section presents data on the in vivo efficacy of other commonly used fungicides for rice blast control, including Tricyclazole and Azoxystrobin. It is important to note that these results are from separate studies and direct, head-to-head comparisons with Monorden under identical conditions are not available in the reviewed literature.
Table 1: In Vivo Efficacy of Monorden against Rice Blast (Magnaporthe oryzae)
| Treatment | Concentration (μg/mL) | Disease Control Value (%) | Reference |
| Monorden | 500 | 90.0 | [1][2] |
| Monorden | 250 | 78.8 | [1][2] |
| Monorden | 125 | 25.0 | [1][2] |
Table 2: In Vivo Efficacy of Other Fungicides against Rice Blast
| Fungicide | Active Ingredient | Application Rate | Disease Reduction/Control (%) | Reference |
| Beam | Tricyclazole (75% WP) | 0.6 g/L | 74 (leaf blast), 72.3 (neck blast) | [3] |
| Nativo | Tebuconazole 50% + Trifloxystrobin 25% | 0.04% | Most effective in managing leaf, neck, and node blast | [4] |
| Amistar Xtra | Azoxystrobin 200 g/L + Cyproconazole 80 g/L | Not Specified | >80% | |
| Score | Difenoconazole (25% EC) | 150-200 cm³/200 L | Significantly reduced incidence and severity | [5] |
Experimental Protocols
To ensure transparency and reproducibility, the following is a detailed methodology for a representative in vivo efficacy trial for fungicides against rice blast, synthesized from established protocols.
1. Plant Material and Growth Conditions:
-
Rice seedlings (a susceptible variety, e.g., 'Nipponbare') are cultivated in a controlled environment (greenhouse or growth chamber) with a temperature of 25-28°C and high humidity.
-
Seedlings are typically grown for 3-4 weeks until they reach the 3-4 leaf stage.
2. Inoculum Preparation:
-
A virulent strain of Magnaporthe oryzae is cultured on a suitable medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.
-
Conidia are harvested by flooding the culture plates with sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20) and gently scraping the surface.
-
The conidial suspension is filtered through cheesecloth to remove mycelial fragments.
-
The concentration of the spore suspension is adjusted to a standard concentration (e.g., 1 × 10⁵ conidia/mL) using a hemocytometer.
3. Fungicide Application:
-
Monorden and other test fungicides are formulated to the desired concentrations in a solution containing a surfactant to ensure even coverage.
-
The fungicide solutions are applied to the rice seedlings as a foliar spray until runoff.
-
Control plants are sprayed with a solution containing only the surfactant and water.
-
The treated plants are allowed to dry before inoculation.
4. Inoculation and Incubation:
-
The rice seedlings are inoculated with the M. oryzae spore suspension by spraying until leaves are thoroughly wet.
-
Inoculated plants are placed in a dark, humid chamber (100% relative humidity) at 25°C for 24 hours to facilitate fungal penetration.
-
After the initial incubation, the plants are moved to a growth chamber with a 12-hour light/dark cycle and high humidity for disease development.
5. Disease Assessment:
-
Disease severity is assessed 5-7 days after inoculation.
-
The percentage of leaf area with blast lesions is visually estimated using a standardized disease rating scale (e.g., 0-9 scale).
-
The disease control value is calculated using the following formula:
Experimental Workflow Diagram
Mechanism of Action: Hsp90 Inhibition and Downstream Signaling
Monorden's primary mode of action is the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone. In fungal pathogens like M. oryzae, Hsp90 is essential for the proper folding and function of a wide array of "client" proteins, many of which are key components of signaling pathways critical for virulence and development.
The inhibition of Hsp90 by Monorden disrupts these vital signaling cascades, leading to a failure in the fungus's ability to successfully infect the host plant. Two of the most critical pathways affected are the cAMP-dependent protein kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the regulation of appressorium formation, the specialized infection structure that M. oryzae uses to penetrate the plant cuticle.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 3. The rice blast fungus MoRgs1 functioning in cAMP signaling and pathogenicity is regulated by casein kinase MoCk2 phosphorylation and modulated by membrane protein MoEmc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Monorden: A Comprehensive Guide for Laboratory Professionals
For immediate release:
As a trusted partner in research and development, we are committed to providing essential information that extends beyond the product itself, ensuring the safety of our clients and the integrity of their work. This guide offers a detailed protocol for the proper disposal of Monorden, also known as Radicicol, a potent Hsp90 inhibitor utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for "Monorden E," this document relies on the available data for Monorden (Radicicol). Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
I. Hazard Assessment and Safety Precautions
Monorden (Radicicol) is classified as a hazardous substance. It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, all waste streams containing Monorden must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) is mandatory when handling Monorden waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective apron
-
Respiratory protection if handling the powder outside of a certified chemical fume hood.[1][3]
II. Chemical and Physical Properties
A summary of key data for Monorden (Radicicol) is provided below for easy reference.
| Property | Data |
| Synonyms | Radicicol, Monorden |
| CAS Number | 12772-57-5 |
| Molecular Formula | C₁₈H₁₇ClO₆ |
| Molecular Weight | 364.78 g/mol |
| Appearance | White to yellow-white solid |
| Solubility | Soluble in ethanol (B145695) (10 mg/mL) |
| Storage Temperature | -20°C |
| Hazard Classifications | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) |
(Source:[1])
III. Step-by-Step Disposal Procedures
Proper segregation and containment are critical for the safe disposal of Monorden. The following step-by-step protocols provide clear guidance for managing different waste streams.
A. Solid Waste (Contaminated Labware, PPE, etc.)
-
Segregation: Collect all non-sharp, solid materials that have come into contact with Monorden in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:
-
Gloves
-
Weighing paper and boats
-
Contaminated bench paper
-
Pipette tips
-
Wipes
-
-
Container Labeling: Clearly label the container with "Hazardous Waste," the chemical name "Monorden (Radicicol)," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
B. Liquid Waste (Solutions containing Monorden)
-
Collection: Collect all liquid waste containing Monorden in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle with a screw cap).
-
pH Neutralization: If the solution is highly acidic or basic, neutralize it to a pH between 6 and 8 before adding it to the waste container, provided this can be done safely without causing a reaction.
-
Container Labeling: Affix a hazardous waste label to the container, listing "Monorden (Radicicol)" and the solvent(s) used.
-
Storage: Ensure the container is tightly sealed and stored in secondary containment to prevent spills.
C. Empty Monorden Containers
-
Decontamination: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol).
-
Rinsate Collection: The first two rinsates must be collected as hazardous liquid waste and added to the designated liquid waste container. The third rinsate can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS guidelines.
-
Disposal: Once triple-rinsed and dry, deface or remove the original label. The container can then be disposed of in the regular laboratory glass or plastic recycling, according to institutional policy.
D. Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear all required PPE before addressing the spill.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads.
-
Collection: Carefully sweep or wipe up the spilled material and absorbent, working from the outside in. Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Document and report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Monorden waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Monorden waste, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
